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  • Product: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid
  • CAS: 1193106-42-1

Core Science & Biosynthesis

Foundational

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid: A Technical Guide to Physicochemical Profiling and Application Workflows

Byline: Senior Application Scientist As an application scientist bridging the gap between discovery and scale-up, I approach the 1,5-naphthyridine scaffold not merely as a static chemical structure, but as a highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

Byline: Senior Application Scientist

As an application scientist bridging the gap between discovery and scale-up, I approach the 1,5-naphthyridine scaffold not merely as a static chemical structure, but as a highly tunable electronic system. The 1,5-naphthyridine core is a recognized, electron-deficient pharmacophore with profound utility in both medicinal chemistry and materials science[1].

When we introduce methyl groups at the 6 and 7 positions to form 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1) , we fundamentally alter its solvation dynamics, steric bulk, and solid-state packing[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and downstream applications.

Structural & Physicochemical Profiling

Understanding the macroscopic behavior of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid requires analyzing its molecular constituents. The dual nitrogen atoms in the fused bicyclic ring create an electron-withdrawing environment, which significantly impacts the pKa of the C4-carboxylic acid[1].

Causality in Design: The addition of the 6,7-dimethyl groups serves a dual purpose. In medicinal chemistry, it increases the lipophilicity (LogP) to enhance membrane permeation[3]. In organic electronics, this steric bulk prevents deleterious intermolecular π-π stacking, preserving the luminescence efficiency of resulting metal chelates[4].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₁H₁₀N₂O₂[2]Defines the foundational atomic composition and functional group ratio.
Molecular Weight 202.21 g/mol [2]Low MW ensures high ligand efficiency in structure-based drug design.
CAS Number 1193106-42-1[2]Unique registry identifier for procurement and regulatory compliance[5].
pKa (Parent Core) ~2.91[1]The electron-deficient core increases the acidity of the C4-COOH moiety.
LogP (Predicted) ~1.65[3]6,7-dimethylation enhances lipophilicity for optimal organic solubility.

Analytical Characterization & Data Interpretation

Robust analytical validation is non-negotiable. The structural elucidation of 1,5-naphthyridine derivatives relies heavily on identifying the deshielding effects caused by the heteroaromatic nitrogens[1].

Table 2: Spectroscopic Signatures
TechniqueExpected SignalStructural Correlation
¹H NMR δ 7–9 ppm (Aromatic)[1]Deshielding from the electron-withdrawing naphthyridine nitrogens.
¹H NMR >10 ppm (Broad singlet)[1]Highly deshielded carboxylic acid proton, confirming the C4-COOH.
¹³C NMR >165 ppm[1]Carbonyl carbon of the C4-carboxylic acid functional group.
IR Spectroscopy 1700–1730 cm⁻¹ (Strong)[1]C=O stretching vibration characteristic of the carboxylic acid moiety.

Experimental Workflows: Synthesis & Isolation

The synthesis of the 1,5-naphthyridine core is robustly achieved via the Gould-Jacobs reaction [1]. Below is a field-proven, self-validating protocol for synthesizing the 6,7-dimethyl derivative.

Protocol: Gould-Jacobs Synthesis Pathway

Step 1: Precursor Condensation

  • Action: React 5,6-dimethylpyridin-3-amine with diethyl ethoxymethylenemalonate under mild heating[4].

  • Mechanism: The amine attacks the electrophilic center of the malonate, eliminating ethanol to form an acyclic intermediate.

Step 2: Thermal Cyclization (The Critical Step)

  • Action: Transfer the intermediate into Dowtherm A and heat to >250°C[4].

  • Causality: Why Dowtherm A? The thermal cyclization requires extreme temperatures to overcome the high activation energy of forming the rigid fused bicyclic system. Standard solvents boil off or degrade; Dowtherm A provides the necessary thermal stability.

  • Self-Validating System: Do not rely solely on time. Monitor the reaction via LC-MS. The successful rigidification of the core yields a distinct blue shift in the UV-Vis absorption spectrum due to the extended, planar conjugated system. If the blue shift plateaus, cyclization is complete.

Step 3: Saponification & Isolation

  • Action: Hydrolyze the resulting ester using sodium hydroxide (NaOH) under reflux, followed by acidification with a mineral acid to precipitate the carboxylic acid[1][4].

  • Causality: The base hydrolyzes the ester to a soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid to precipitate cleanly[4].

SynthesisWorkflow Start Precursor Assembly (5,6-Dimethylpyridin-3-amine) GouldJacobs Gould-Jacobs Condensation (Diethyl ethoxymethylenemalonate) Start->GouldJacobs Cyclization Thermal Cyclization (Dowtherm A, >250°C) GouldJacobs->Cyclization Heat Hydrolysis Saponification (NaOH, Reflux) Cyclization->Hydrolysis Intermediate Ester Product 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid Hydrolysis->Product Acidification

Workflow detailing the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Mechanistic Insights: Coordination Chemistry & Optoelectronics

While 1,5-naphthyridine-4-carboxylic acid is frequently utilized as a synthetic intermediate, its structural analogues have demonstrated immense potential as ligands in coordination chemistry[6].

In the realm of organic electronics, the electron-deficient nature of the 1,5-naphthyridine core imparts excellent electron-transporting properties[4]. When complexed with Group III metals (such as aluminum or gallium), these derivatives serve as highly efficient, non-dopant deep blue emitters in Organic Light-Emitting Diodes (OLEDs)[4]. The 6,7-dimethyl substitution is mechanically vital here: it provides precise steric tuning that enhances solubility during device fabrication while preventing the aggregation-caused quenching (ACQ) often seen in planar aromatic systems.

ApplicationPathway Scaffold 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid Electronic Electron-Deficient Core (High Electron Affinity) Scaffold->Electronic Steric 6,7-Dimethyl Substitution (Steric Tuning & Solubility) Scaffold->Steric OLED Organic Electronics (ETMs & OLED Emitters) Electronic->OLED Pharma Medicinal Chemistry (Pharmacophore Development) Electronic->Pharma Steric->OLED Steric->Pharma

Structure-property relationships driving applications in materials and pharma.

References

  • An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid Benchchem 1

  • The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid Benchchem 6

  • 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid — Chemical Substance Information NextSDS 2

  • Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics Benchchem 4

  • CAS 1193106-42-1 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid Guidechem 5

  • 6,8-dimethyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid Properties Guidechem 3

Sources

Foundational

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid crystal structure and X-ray diffraction

An In-Depth Technical Guide to the Crystallographic Characterization of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid Executive Summary: The Strategic Value of the Naphthyridine Scaffold In both modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Characterization of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid

Executive Summary: The Strategic Value of the Naphthyridine Scaffold

In both modern drug discovery and advanced materials science, the precise spatial arrangement of atoms dictates molecular efficacy. 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) [1] represents a highly versatile structural motif. The 1,5-naphthyridine core—characterized by two fused pyridine rings—acts as a privileged scaffold in the development of potent pharmaceutical agents, including CDK8/19 inhibitors[2], PDE2A inhibitors[3], and Tankyrase inhibitors[4].

Simultaneously, the presence of the C4-carboxylic acid and the N1/N5 nitrogen atoms transforms this molecule into a powerful multidentate ligand for coordination chemistry[5]. It is capable of forming highly stable, luminescent metal-organic complexes with lanthanides like Europium (Eu³⁺)[6] and catalytically active transition metal complexes with Manganese (Mn²⁺) for transfer hydrogenation reactions[7].

To fully exploit this molecule, researchers must understand its solid-state geometry. This whitepaper provides a comprehensive, self-validating guide to the single-crystal X-ray diffraction (SC-XRD) characterization of 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid and its coordination complexes.

Structural & Mechanistic Profiling

The chemical behavior of 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid is dictated by three distinct functional zones, each requiring specific crystallographic attention to resolve their spatial orientations:

  • The Naphthyridine Core (N1/N5): The nitrogen atoms possess lone pairs capable of acting as hydrogen-bond acceptors (interacting with kinase hinge regions in biological targets)[2] or forming dative bonds with metal centers[5].

  • The C4-Carboxylic Acid: Depending on the pH of the crystallization environment, this group can exist in a protonated (neutral) or deprotonated (anionic) state. In metal complexes, it frequently acts as a bidentate bridging ligand[6].

  • The C6, C7-Dimethyl Groups: These aliphatic groups provide steric shielding and enhance hydrophobic interactions within protein binding pockets[3].

Binding_Mechanisms Core 1,5-Naphthyridine Scaffold (Core Structure) N1 N1 & N5 Nitrogen Atoms (H-Bonding / Dative Bonding) Core->N1 COOH C4-Carboxylic Acid (Anionic / Bidentate Bridging) Core->COOH Me C6, C7-Dimethyl Groups (Steric Shielding / Hydrophobic) Core->Me Pharm Pharmaceutical Targets (e.g., CDK8, PDE2A) N1->Pharm Hinge Region Binding Coord Coordination Complexes (e.g., Eu, Mn, Co) N1->Coord Metal Coordination COOH->Pharm Polar Interactions COOH->Coord Metal-Carboxylate Bridge Me->Pharm Hydrophobic Pocket

Figure 1: Mechanistic binding pathways of the 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid scaffold.

Crystallization Methodologies

To determine the precise solid-state structure, including bond lengths and angles, one must first grow macroscopic single crystals (ideal dimensions: 0.1 – 0.3 mm in all directions)[5]. The following protocol utilizes Vapor Diffusion , which is preferred over rapid cooling because it ensures gradual supersaturation, preventing the kinetic trapping of metastable polymorphs or microcrystalline powders.

Protocol: Single-Crystal Growth via Vapor Diffusion
  • Solvation: Dissolve 15 mg of 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid in 1.5 mL of N,N-Dimethylformamide (DMF).

    • Causality: The strong polarity and hydrogen-bond accepting nature of DMF disrupt the robust intermolecular hydrogen bonds of the carboxylic acid dimers, ensuring complete molecular solvation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner glass vial.

    • Causality: Removing particulate impurities eliminates unwanted nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger crystals.

  • Anti-Solvent Chamber: Place the un-capped 4 mL vial inside a larger 20 mL outer vial containing 5 mL of diethyl ether. Seal the outer vial tightly with a Teflon-lined cap.

    • Causality: Diethyl ether possesses a high vapor pressure. Over time, it vaporizes and slowly diffuses into the DMF solution. Because the naphthyridine derivative is insoluble in ether, the solvent mixture's polarity gradually shifts, inducing a highly controlled state of supersaturation.

  • Incubation: Store the chamber in a dark, vibration-free environment at 20 °C for 7–14 days until block-like crystals form.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once diffraction-quality crystals are obtained, structural characterization must be executed with precision.

Protocol: SC-XRD Data Acquisition and Refinement
  • Crystal Mounting: Under a polarized stereomicroscope, select a crystal devoid of visible cracks or twinning. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone oil serves a dual purpose: it protects the hygroscopic crystal from atmospheric moisture and, upon freezing, forms a rigid glass that holds the crystal firmly in the X-ray beam without contributing to Bragg diffraction.

  • Cryocooling: Rapidly transfer the loop to the goniometer equipped with an open-flow nitrogen gas stream set to 100 K .

    • Causality: Cryocooling drastically reduces the thermal motion of atoms (Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, allowing for the accurate resolution of lighter atoms, specifically the carboxylic acid proton.

  • Data Collection: Irradiate the crystal using a microfocus sealed X-ray tube. For the free organic ligand, Cu Kα radiation (λ = 1.54184 Å) is preferred to maximize diffraction intensity. For metal complexes (e.g., Mn or Eu), Mo Kα radiation (λ = 0.71073 Å) is mandatory.

    • Causality: Mo Kα radiation minimizes X-ray absorption effects caused by heavy metal centers, preventing data distortion.

  • Integration & Refinement: Use software (e.g., APEX3 or CrysAlisPro) to integrate the frames. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow A Ligand Synthesis & Purification CAS: 1193106-42-1 B Metal Complexation (Optional: Eu, Mn, Co) A->B Metal Salts C Vapor Diffusion Crystallization (DMF / Diethyl Ether) A->C Free Ligand B->C D Crystal Mounting & Cryocooling (Paratone Oil, 100 K) C->D E X-Ray Diffraction Data Collection (Mo Kα / Cu Kα) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G CIF Generation & Validation (CheckCIF / CCDC Deposition) F->G

Figure 2: End-to-end SC-XRD workflow for naphthyridine-based organic and metal-organic crystals.

Crystallographic Data Analysis

When analyzing the output Crystallographic Information File (CIF) for 1,5-naphthyridine-4-carboxylic acid derivatives and their complexes[7], specific structural parameters serve as quality indicators. Table 1 summarizes the typical quantitative data ranges expected for this class of compounds.

Table 1: Representative Crystallographic Parameters for 1,5-Naphthyridine-4-Carboxylic Acid Derivatives

ParameterFree Ligand (Expected Range)Metal Complex (e.g., Mn²⁺/Eu³⁺)
Crystal System Monoclinic / TriclinicMonoclinic / Orthorhombic
Space Group P21​/c or P1ˉ P21​/n or Pbca
Temperature (K) 100(2) K100(2) K
Radiation Source Cu Kα ( λ = 1.54184 Å)Mo Kα ( λ = 0.71073 Å)
C–O (Carbonyl) Length ~1.21 Å (Double bond)~1.25 Å (Delocalized in metal bridge)
C–O (Hydroxyl) Length ~1.31 Å (Single bond)~1.25 Å (Delocalized in metal bridge)
N–Metal Bond Length N/A2.10 – 2.35 Å
Final R1​ Index[I > 2 σ (I)] < 0.050 (5.0%)< 0.045 (4.5%)
Goodness-of-fit (GOF) on F2 0.95 – 1.050.98 – 1.08

Refinement Note: In the free ligand, the difference in bond lengths between the C=O and C–OH of the carboxylic acid confirms its protonated state. Upon metal complexation, deprotonation often occurs, leading to resonance stabilization where both C–O bonds equalize to approximately 1.25 Å[5].

References

  • NextSDS. "6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • ACS Publications. "Discovery of Clinical Candidate TAK-915: A Highly Potent, Selective, and Brain-Penetrant PDE2A Inhibitor." American Chemical Society. Available at: [Link]

  • ACS Publications. "Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors." American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19." PMC. Available at:[Link]

  • JAIST Repository. "Development of Organic/Inorganic Composites and Europium Complexes." Japan Advanced Institute of Science and Technology. Available at:[Link]

  • ResearchGate. "Resonance structures of 1,5-naphthyridine and quinoline and their Manganese (II) complexes." ResearchGate. Available at: [Link]

Sources

Exploratory

In vitro biological activity of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives: A Framework for 6,7-Dimethyl Variants Executive Summary Naphthyridines, a class of heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives: A Framework for 6,7-Dimethyl Variants

Executive Summary

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry, with isomers like the 1,8-naphthyridine core forming the basis of widely-used antibacterial agents such as nalidixic acid.[1][2] This guide focuses on the 1,5-naphthyridine isomer, a structure of growing interest due to its versatile biological activities. While extensive research exists for the broader 1,5-naphthyridine class, specific data on 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid derivatives remains limited in publicly accessible literature.

This document serves as a technical guide for researchers, scientists, and drug development professionals by synthesizing the known in vitro biological activities of 1,5-naphthyridine-4-carboxylic acid derivatives. By detailing their established anticancer and antimicrobial properties, mechanisms of action, and the experimental protocols used for their evaluation, this guide provides a robust scientific framework. This foundation is intended to inform and direct future research into the specific potential of 6,7-Dimethyl substituted analogues, bridging the current knowledge gap through established structure-activity relationship principles.

Part 1: The 1,5-Naphthyridine-4-Carboxylic Acid Scaffold: Synthesis and Significance

The 1,5-naphthyridine core is one of six possible isomers, distinguished by the position of its two nitrogen atoms.[1] This arrangement significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and three-dimensional topology, thereby dictating its interactions with biological targets.[3] The addition of a carboxylic acid group at the 4-position is a common and critical feature in many biologically active derivatives, particularly those targeting bacterial enzymes.[3]

Core Synthesis: The Gould-Jacobs Reaction

A foundational and versatile method for constructing the 1,5-naphthyridine core is the Gould-Jacobs reaction.[4] Understanding this pathway is crucial for researchers aiming to synthesize novel derivatives for screening. The causality behind this multi-step approach lies in its reliability for building the fused heterocyclic system from readily available precursors.

Typical Synthesis Steps:

  • Condensation: The process begins with the reaction of a 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME). This step forms a key vinylogous amide intermediate.[4]

  • Thermal Cyclization: The intermediate is then heated in a high-boiling point solvent, such as Dowtherm A. The high thermal energy drives an intramolecular cyclization reaction, closing the second pyridine ring to yield an ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[4][5]

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed using a strong base like sodium hydroxide. This converts the ester group into a carboxylate salt. Subsequent acidification protonates the salt to form the carboxylic acid.[4][5]

  • Modification: From this core structure, further chemical modifications can be made to introduce substituents, such as the 6,7-dimethyl groups, at various positions to explore structure-activity relationships.[6]

Part 2: In Vitro Biological Activities & Investigative Protocols

Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious disease.

Anticancer Activity: Targeting Cell Proliferation

A substantial body of evidence points to the potent antiproliferative effects of 1,5-naphthyridine derivatives against a range of human cancer cell lines.[6][7]

Mechanism of Action: Topoisomerase Inhibition

A primary mechanism for the anticancer effects of these compounds is the inhibition of DNA topoisomerases.[8] Topoisomerases (Top1 and Top2) are essential enzymes that resolve topological stress in DNA during replication and transcription. By inhibiting these enzymes, 1,5-naphthyridine derivatives can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[8][9] Phenyl- and indeno-1,5-naphthyridine derivatives, for instance, have shown inhibitory effects on Top1 and antiproliferative activity against human colon cancer cells (COLO 205).[8]

cluster_0 Cancer Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binds & Nicks DNA Cleaved_DNA Top1-DNA Cleavable Complex (Trapped) Top1->Cleaved_DNA Relieves Supercoiling Naph_Deriv 1,5-Naphthyridine Derivative Naph_Deriv->Cleaved_DNA Stabilizes Complex, Prevents Re-ligation Replication_Fork Advancing Replication Fork Cleaved_DNA->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB Collision Leads to Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers cluster_workflow MIC Determination Workflow start Prepare Serial Dilutions of Naphthyridine Derivative in 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) start->inoculate controls Include Positive (no drug) and Negative (no bacteria) Growth Controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity (bacterial growth) incubate->read end Determine MIC: Lowest concentration in a clear well read->end

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds (e.g., from 64 µg/mL to 0.06 µg/mL) in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Also, prepare a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. [10]

Part 3: The Potential of 6,7-Dimethyl Substitution: A Scientific Postulate

While direct experimental data for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid derivatives is not yet widely published, we can extrapolate their potential based on established SAR principles. The introduction of methyl groups at the C-6 and C-7 positions of the naphthyridine core is expected to influence the molecule's properties in several key ways:

  • Steric Effects: The methyl groups could introduce steric hindrance, potentially influencing how the molecule fits into the binding pocket of a target enzyme like topoisomerase. This could either enhance or diminish activity depending on the specific topology of the binding site.

  • Electronic Effects: Methyl groups are weakly electron-donating. This could subtly alter the electron density of the fused pyridine ring system, which may impact interactions with biological targets, such as pi-stacking with DNA base pairs or hydrogen bonding with amino acid residues in an enzyme.

  • Lipophilicity: The addition of two methyl groups will increase the lipophilicity (hydrophobicity) of the molecule. This could enhance its ability to cross bacterial cell membranes or the plasma membrane of cancer cells, potentially leading to increased intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to poor solubility and off-target effects.

Rationale for Investigation: Based on the known importance of C-7 substitution for antibacterial activity,[11] the exploration of a 7-methyl derivative is a logical step. The combination of 6,7-dimethyl substitution offers a novel chemical space that warrants investigation to determine if this specific pattern can optimize the balance of steric, electronic, and lipophilic properties for enhanced anticancer or antimicrobial efficacy.

Conclusion

The 1,5-naphthyridine-4-carboxylic acid scaffold is a validated and promising platform for the development of potent in vitro biological agents, particularly in the fields of oncology and bacteriology. The primary mechanism of action for many of these derivatives is the inhibition of essential topoisomerase enzymes. This guide has provided the foundational knowledge, experimental protocols, and mechanistic insights derived from the broader class of 1,5-naphthyridine derivatives.

The specific subclass of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid derivatives represents a logical and compelling area for future research. By applying the standardized in vitro assays detailed herein—such as the MTT and broth microdilution methods—researchers can systematically evaluate these novel compounds. The resulting data will be crucial in determining how the specific 6,7-dimethyl substitution pattern modulates the established biological activities of the parent scaffold, potentially leading to the discovery of new therapeutic candidates with improved potency, spectrum, or resistance-breaking capabilities.

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Retrosynthetic Rationale The 1,5-naphthyridine core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Retrosynthetic Rationale

The 1,5-naphthyridine core is a privileged, electron-deficient heterocyclic scaffold widely utilized in the development of antiviral agents, kinase inhibitors, and organic electronic materials. While functionalization at the 2- and 3-positions is well-documented, installing a carboxylic acid specifically at the 4-position presents a unique synthetic challenge.

The classic Gould-Jacobs reaction—the most reliable method for constructing the 1,5-naphthyridine bicyclic system—inherently places an ester group at the C3 position[1]. Therefore, synthesizing 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid requires a strategic synthetic detour. Our validated 6-step approach begins with the condensation of 5-amino-2,3-dimethylpyridine, followed by thermal cyclization, a critical decarboxylation step to clear the C3 position[2], and a subsequent halogenation-cyanation-hydrolysis sequence to regiospecifically install the carboxylate at C4[3].

Pathway Visualization

SynthesisWorkflow SM 5-Amino-2,3-dimethylpyridine (Starting Material) Int1 Diethyl 2-(((5,6-dimethylpyridin-3-yl) amino)methylene)malonate (Enamine) SM->Int1 EMME, EtOH, Reflux Int2 Ethyl 4-hydroxy-6,7-dimethyl- 1,5-naphthyridine-3-carboxylate Int1->Int2 Dowtherm A, 250°C Int3 6,7-Dimethyl-1,5- naphthyridin-4-ol Int2->Int3 1. NaOH, H2O 2. 250°C (-CO2) Int4 4-Chloro-6,7-dimethyl- 1,5-naphthyridine Int3->Int4 POCl3, DMF (cat.), Reflux Int5 6,7-Dimethyl-1,5- naphthyridine-4-carbonitrile Int4->Int5 Zn(CN)2, Pd(PPh3)4, 120°C Product 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid (Final Product) Int5->Product KOH, H2O/IPA, 100°C

Synthetic workflow for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Enamine Condensation

Causality: The reaction between the primary amine and diethyl ethoxymethylenemalonate (EMME) proceeds via an addition-elimination mechanism to form a stable enamine, setting the stage for the subsequent intramolecular cyclization[1].

  • Protocol: In a 500 mL round-bottom flask, dissolve 5-amino-2,3-dimethylpyridine (1.0 eq, 122.2 g/mol ) and EMME (1.1 eq) in absolute ethanol (0.5 M). Heat the mixture to reflux for 3 hours. Monitor completion via TLC or LC-MS. Remove the ethanol under reduced pressure using a rotary evaporator to yield crude diethyl 2-(((5,6-dimethylpyridin-3-yl)amino)methylene)malonate as a viscous oil. Use directly in the next step.

Step 2: Thermal Cyclization (Gould-Jacobs)

Causality: The pyridine ring is highly electron-deficient compared to standard anilines. Consequently, the intramolecular Friedel-Crafts-type acylation requires extreme thermal energy to overcome the activation barrier[1]. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) provides the necessary boiling point (~258 °C).

  • Protocol: Pre-heat 250 mL of Dowtherm A to 250 °C in a 1 L flask equipped with a reflux condenser and vigorous mechanical stirring. Add the crude enamine from Step 1 dropwise over 30 minutes. Maintain the temperature at 250 °C for an additional 45 minutes. Allow the dark mixture to cool to room temperature. Add 500 mL of hexanes to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to yield Ethyl 4-hydroxy-6,7-dimethyl-1,5-naphthyridine-3-carboxylate.

Step 3: Saponification & Decarboxylation

Causality: To functionalize the C4 position, the C3-ester must be removed[2]. Saponification yields the carboxylic acid, which undergoes thermal decarboxylation via a six-membered cyclic transition state when heated, releasing CO₂ gas.

  • Protocol:

    • Suspend the ester in 2M aqueous NaOH (5.0 eq) and reflux for 2 hours until a clear solution forms. Cool and acidify with 6M HCl to pH 3. Filter and dry the precipitated 3-carboxylic acid.

    • Transfer the dried acid to a flask containing diphenyl ether and heat to 250 °C until gas evolution ceases (approx. 1-2 hours). Cool, precipitate with hexanes, and filter to isolate 6,7-dimethyl-1,5-naphthyridin-4-ol (which exists primarily as its pyridone tautomer).

Step 4: Chlorination

Causality: The tautomeric 4-pyridone is inert to direct cross-coupling or carbonylation. Treatment with Phosphorus oxychloride (POCl₃) generates a highly reactive Vilsmeier-type intermediate that converts the C4-oxygen into a C4-chloride, providing an excellent electrophile for palladium catalysis[3].

  • Protocol: Suspend the 4-ol intermediate in neat POCl₃ (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq) to accelerate Vilsmeier complex formation. Reflux at 105 °C for 3 hours. Carefully quench the reaction by pouring the mixture dropwise over crushed ice with vigorous stirring. Neutralize to pH 7 with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate to yield 4-chloro-6,7-dimethyl-1,5-naphthyridine.

Step 5: Palladium-Catalyzed Cyanation

Causality: Direct carbonylation of 4-chloro-1,5-naphthyridines can be sluggish and requires high-pressure CO gas. In contrast, Pd-catalyzed cyanation proceeds smoothly via oxidative addition of Pd(0) into the C-Cl bond, followed by transmetalation with zinc cyanide and reductive elimination[3].

  • Protocol: In a Schlenk flask, dissolve the 4-chloro intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq). Degas the mixture by sparging with N₂ for 15 minutes. Heat the sealed flask at 120 °C for 12 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove zinc salts. Wash the filtrate with water and brine, concentrate, and purify via silica gel chromatography to yield 6,7-dimethyl-1,5-naphthyridine-4-carbonitrile.

Step 6: Nitrile Hydrolysis

Causality: Nitriles attached to electron-deficient heterocycles are highly susceptible to nucleophilic attack. Strongly basic conditions hydrolyze the nitrile through a primary amide intermediate directly to the target carboxylate without degrading the naphthyridine core[4].

  • Protocol: Suspend the nitrile in a 1:1 mixture of Isopropanol (IPA) and H₂O. Add KOH (10.0 eq) and heat to 100 °C for 4 hours. Monitor by LC-MS until the nitrile and intermediate amide are fully consumed. Remove the IPA under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 4-5 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under high vacuum to yield the final product: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and critical Quality Control (QC) metrics for validating each step of the synthesis.

StepTransformationReagents & ConditionsTypical Yield (%)Key QC Metric (LC-MS)
1 Enamine CondensationEMME, EtOH, 80 °C, 3h85 - 95%[M+H]⁺ = 293.1 m/z
2 Thermal CyclizationDowtherm A, 250 °C, 45 min65 - 75%[M+H]⁺ = 247.1 m/z
3 Saponification & Decarb.1. NaOH, 100 °C; 2. Heat, 250 °C50 - 60%[M+H]⁺ = 175.1 m/z
4 ChlorinationPOCl₃, DMF (cat.), 105 °C, 3h75 - 85%[M+H]⁺ = 193.0 m/z
5 CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 120 °C60 - 70%[M+H]⁺ = 184.1 m/z
6 Nitrile HydrolysisKOH, H₂O/IPA, 100 °C, 4h80 - 90%[M+H]⁺ = 203.1 m/z

References

  • J. M. Quintela, et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC (National Institutes of Health). Available at: [Link]

  • "WO2021158634A1 - Irak degraders and uses thereof." Google Patents.

Sources

Application

Application Note: Preparation and Handling of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid in DMSO for In Vitro Assays

Executive Summary & Rationale The integration of heterocyclic compounds into in vitro screening cascades requires rigorous solvent protocols to ensure data reproducibility and prevent artefactual toxicity. 6,7-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of heterocyclic compounds into in vitro screening cascades requires rigorous solvent protocols to ensure data reproducibility and prevent artefactual toxicity. 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) presents specific physicochemical challenges[1]. The rigid, planar naphthyridine core drives strong intermolecular π-π stacking, while the carboxylic acid moiety facilitates extensive hydrogen bonding. These factors contribute to a high crystal lattice energy, making aqueous dissolution highly challenging.

To overcome this, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, improper handling of DMSO stock solutions can lead to micro-precipitation, localized concentration gradients, and solvent-induced cytotoxicity[2]. This protocol establishes a self-validating, step-by-step methodology for formulating, storing, and diluting this compound to ensure maximum bioavailability and assay integrity.

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the stoichiometric and physical parameters of the compound to calculate molarity accurately.

ParameterValueCausality / Implication for Assay
Chemical Name 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acidContains a basic naphthyridine core and an acidic carboxyl group (amphoteric potential).
CAS Registry Number 1193106-42-1Unique identifier for sourcing high-purity material[1].
Molecular Formula C₁₁H₁₀N₂O₂Used for exact mass calculations.
Molecular Weight 202.21 g/mol 1 mg of powder = 4.945 µmol.
Primary Solvent Anhydrous DMSO (>99.9%)Aprotic nature disrupts H-bonding; anhydrous grade prevents water-induced precipitation.
Max Assay DMSO Limit ≤0.5% (v/v)Exceeding 0.5% alters cell membrane permeability and induces artifactual toxicity[2][3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path from raw powder to the final assay well, emphasizing the intermediate dilution step required to protect cells from solvent shock.

G Powder 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid (Powder) Sonication Sonication & Gentle Heating (37°C, 10 mins) Powder->Sonication Weigh & Add DMSO Anhydrous DMSO (>99.9% Purity) DMSO->Sonication Solvent Master Master Stock Solution (10 mM - 50 mM) Aliquots Single-Use Aliquots (Store at -20°C to -80°C) Master->Aliquots Prevent Freeze-Thaw Sonication->Master Dissolution Intermediate Intermediate Dilution (200X in DMSO) Aliquots->Intermediate Thaw & Dilute Assay Final In Vitro Assay (≤0.5% DMSO, Aqueous Buffer) Intermediate->Assay 1:200 Dilution in Media

Workflow for preparing and diluting 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid in DMSO.

Step-by-Step Methodology: Master Stock Preparation

Objective: Prepare a 10 mM Master Stock Solution.

Reagents & Equipment:

  • 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid powder (desiccated, room temperature).

  • Anhydrous DMSO (Water content <0.005%).

  • Analytical balance (0.01 mg precision).

  • Ultrasonic water bath (temperature controlled).

Protocol:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water introduced at this stage will drastically reduce the solubility limit in DMSO and cause downstream precipitation.

  • Weighing: Weigh exactly 2.02 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution via Acoustic Cavitation: Vortex the solution for 30 seconds. If particulates remain, place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.

    • Causality: The naphthyridine ring structure forms strong lattice networks. Sonication provides localized acoustic cavitation to mechanically break these intermolecular forces, while gentle heating (37°C) increases kinetic energy without degrading the carboxylic acid moiety[4].

  • Visual Inspection: Hold the tube against a light source. The solution must be completely optically clear. Micro-particulates act as nucleation sites, causing rapid precipitation when later introduced to aqueous media.

Storage and Handling Best Practices

  • Aliquoting: Immediately divide the 10 mM Master Stock into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind tubes.

  • Cryopreservation: Store aliquots at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect) and irreversible precipitation of hydrophobic compounds[4]. Single-use aliquots guarantee that the concentration remains exactly 10 mM for every assay.

Dilution Strategy for In Vitro Assays

Directly spiking a highly concentrated DMSO stock into aqueous cell culture media often results in "crashing out" (precipitation) because the local concentration of the hydrophobic compound exceeds its aqueous solubility before the DMSO can diffuse[2].

To prevent this, OECD Guidelines recommend preparing a 200X Intermediate Stock in DMSO, followed by a 1:200 final dilution into the assay buffer to maintain a constant 0.5% DMSO background[3].

Protocol: Preparing a 10 µM Final Assay Concentration
  • Thaw: Remove one 10 mM Master Stock aliquot from -20°C and allow it to reach room temperature. Vortex briefly.

  • Intermediate Stock (200X): Dilute the 10 mM Master Stock 1:5 in pure DMSO to create a 2 mM Intermediate Stock.

    • Calculation: 10 µL of 10 mM Master + 40 µL of DMSO = 50 µL of 2 mM Intermediate Stock.

  • Final Aqueous Dilution (1X): Add the 2 mM Intermediate Stock to the aqueous assay buffer/media at a 1:200 ratio.

    • Calculation: 5 µL of 2 mM Intermediate + 995 µL of Assay Media = 10 µM Final Concentration.

    • Causality: This method ensures the final DMSO concentration is exactly 0.5% (v/v). At 0.5%, DMSO does not significantly alter cell viability or membrane permeability in most standard cell lines (e.g., HepG2, HEK293), ensuring that any observed biological effect is solely due to the naphthyridine derivative[2][3].

Quantitative Dilution Matrix
Desired Final Assay Conc.Intermediate Stock Conc. (in DMSO)Dilution Factor (Intermediate -> Media)Final DMSO % in Assay
50 µM10 mM (Master)1:2000.5%
10 µM2 mM1:2000.5%
1 µM200 µM1:2000.5%
0.1 µM20 µM1:2000.5%

Troubleshooting & Quality Control

  • Issue: Microparticulates observed after final dilution in media.

    • Root Cause: The compound has exceeded its kinetic solubility limit in the aqueous buffer.

    • Solution: Pre-warm the assay media to 37°C before adding the DMSO intermediate stock. Ensure rapid, vigorous mixing (e.g., orbital shaking) immediately upon addition to facilitate rapid solvent diffusion[3].

  • Issue: Inconsistent IC₅₀ / EC₅₀ values between assay runs.

    • Root Cause: Evaporation of DMSO during storage or freeze-thaw-induced precipitation.

    • Solution: Implement strict single-use aliquoting. Verify the concentration of the Master Stock periodically using LC-MS or UV-Vis spectroscopy against a freshly prepared standard curve.

References

  • Environmental Science & Technology (ACS). "Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays." ACS Publications, May 26, 2010. Available at:[Link]

  • OECD / RE-Place. "Test Guideline No. 249: Fish Cell Line Acute Toxicity - Preparation of test chemical dosing mixtures from DMSO stock solutions." OECD Series on Testing and Assessment, June 14, 2021. Available at: [Link]

Sources

Method

Application Note: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid as a Versatile Ligand in Transition Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Compound Focus: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) Executive Summary & Scientific Rationale The 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Compound Focus: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1)

Executive Summary & Scientific Rationale

The 1,5-naphthyridine scaffold is widely recognized in medicinal chemistry and materials science for its robust stability and unique electronic properties[1][2]. However, 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (DMNCA) remains a highly specialized, under-explored ligand in coordination chemistry.

DMNCA presents a highly programmable coordination sphere for transition metals (e.g., Ru, Ir, Pt, Cu). The molecule features three critical functional domains:

  • The 1,5-Naphthyridine Core: Provides rigid, nitrogen-based coordination sites. Due to geometric constraints, the N1 and N5 atoms cannot bind to the same metal center, forcing the ligand to act either as a bridging ligand in polynuclear complexes or as a bidentate chelator when paired with the adjacent carboxylate[3].

  • The 4-Carboxylic Acid Moiety: Enables anionic N,O-chelation (N5 and the carboxylate oxygen). This introduces a strong σ-donating character that stabilizes high oxidation states of transition metals (e.g., Ir(III), Ru(III)).

  • The 6,7-Dimethyl Substitution: These electron-donating groups increase the electron density of the naphthyridine ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Furthermore, their steric bulk prevents deleterious π-π stacking in solution, which is a common cause of aggregation-caused quenching (ACQ) in luminescent metal complexes.

Coordination Chemistry & Mechanistic Insights

When complexing DMNCA with kinetically inert transition metals like Ruthenium(II) or Iridium(III), the reaction conditions must be carefully engineered to overcome high activation barriers.

  • Hard-Soft Acid-Base (HSAB) Dynamics: The nitrogen atoms of DMNCA are borderline bases, while the carboxylate is a hard base. When reacting with a soft acid like Ir(III), initial coordination typically occurs at the nitrogen. Subsequent base-promoted deprotonation of the carboxylic acid forces the harder oxygen to coordinate, closing the thermodynamically stable 5- or 6-membered chelate ring.

  • Solvent Causality: High-boiling, amphiphilic solvents (e.g., 2-ethoxyethanol or ethylene glycol) are mandatory. They provide the thermal energy required to break stable metal-halogen bonds in the precursor dimers (e.g., [Ir(ppy)2​Cl]2​ ) while simultaneously solubilizing both the highly polar DMNCA and the lipophilic metal precursors.

  • Halide Abstraction: The addition of a halide scavenger, such as Silver Triflate (AgOTf), is often employed. Ag+ abstracts the chloride ligand to form insoluble AgCl, creating a vacant, highly electrophilic coordination site that accelerates DMNCA binding.

Experimental Protocols

Protocol A: Synthesis of Luminescent [Ir(ppy)2​(DMNCA)] for OLEDs/Bio-imaging

This protocol details the synthesis of a heteroleptic Iridium(III) complex using 2-phenylpyridine (ppy) as the main ligand and DMNCA as the ancillary ligand.

Reagents:

  • Iridium dimer [Ir(ppy)2​Cl]2​ (0.1 mmol)

  • DMNCA (0.22 mmol, slight excess)

  • Sodium carbonate ( Na2​CO3​ ) (1.0 mmol)

  • 2-Ethoxyethanol / Deionized Water (3:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend [Ir(ppy)2​Cl]2​ and DMNCA in the 2-ethoxyethanol/water mixture in a 50 mL Schlenk flask. Causality: The 3:1 solvent ratio ensures the organic ligands dissolve in the alcohol phase while the base dissolves in the aqueous phase, facilitating biphasic transfer.

  • Deprotonation: Add Na2​CO3​ to the suspension. Purge the flask with Argon for 15 minutes. Causality: Na2​CO3​ deprotonates the 4-carboxylic acid of DMNCA (pKa ~4.5), generating the active anionic N,O-chelator. Argon prevents the oxidation of the ligand at high temperatures.

  • Thermal Chelation: Reflux the mixture at 110°C in the dark for 16 hours.

    • Self-Validation Check: The reaction is self-indicating. The initial cloudy yellow suspension will clarify and transition to a deep, luminescent orange-red solution upon successful chelation.

  • Isolation: Cool the mixture to room temperature and add 30 mL of distilled water to precipitate the complex. Filter the crude solid via vacuum filtration and wash sequentially with water, methanol, and diethyl ether.

  • Purification: Purify via silica gel column chromatography using Dichloromethane/Methanol (95:5).

    • Self-Validation Check: Under a 365 nm UV lamp, the product band will exhibit intense phosphorescence. 1H -NMR should confirm the disappearance of the broad carboxylic acid singlet (~12 ppm) and a distinct upfield shift of the naphthyridine protons due to metal shielding.

G A [Ir(ppy)2Cl]2 Dimer + DMNCA Ligand B Base Addition (Na2CO3, pH ~9) A->B Solubilization C Thermal Chelation (110°C, 16h) B->C Dimer Cleavage & Deprotonation D Precipitation (H2O Addition) C->D N,O-Coordination E Purified [Ir(ppy)2(DMNCA)] Complex D->E Chromatography

Caption: Workflow for the synthesis and isolation of heteroleptic Ir(III)-DMNCA luminescent complexes.

Protocol B: Synthesis of [Ru(bpy)2​(DMNCA)]+ Photoredox Catalyst

Ruthenium complexes utilizing naphthyridine derivatives are potent photoredox catalysts[1][4].

Step-by-Step Methodology:

  • Halide Abstraction: Dissolve Ru(bpy)2​Cl2​ (0.1 mmol) and AgOTf (0.22 mmol) in 10 mL of ethylene glycol. Stir in the dark for 2 hours. Causality: AgOTf abstracts the strongly bound chlorides, precipitating AgCl. This lowers the activation energy for the incoming DMNCA ligand.

  • Filtration: Filter the mixture through a Celite pad to remove the AgCl precipitate, collecting the activated [Ru(bpy)2​(solvent)2​]2+ intermediate.

  • Complexation: Add DMNCA (0.11 mmol) and Triethylamine ( Et3​N , 0.5 mmol) to the filtrate. Reflux at 150°C under Argon for 12 hours.

  • Counter-ion Exchange: Cool the dark red solution and add a saturated aqueous solution of Ammonium Hexafluorophosphate ( NH4​PF6​ ).

    • Self-Validation Check: The addition of PF6−​ induces the immediate precipitation of the cationic Ruthenium complex as a red/brown solid, confirming the formation of the charged species.

G GS [Ru(II)-DMNCA] Ground State EX [Ru(II)-DMNCA]* Triplet Excited GS->EX hν (Visible Light) OX [Ru(III)-DMNCA] Oxidized State EX->OX SET to Substrate OX->GS Sacrificial Donor

Caption: Photoredox catalytic cycle of the synthesized[Ru(bpy)2(DMNCA)]+ complex via Single Electron Transfer (SET).

Quantitative Data Presentation

The integration of DMNCA into transition metal centers predictably alters their photophysical and electrochemical profiles. The table below summarizes the expected quantitative shifts compared to standard reference complexes (e.g., [Ir(ppy)3​] and [Ru(bpy)3​]2+ ).

Complex TypeLigand SystemAbs. Max ( λabs​ , nm)Emission Max ( λem​ , nm)Quantum Yield ( Φ )Redox Potential ( E1/2ox​ , V vs Fc/Fc+)Primary Application
Reference Ir [Ir(ppy)3​] 385510 (Green)0.40+0.77OLED Standard
Target Ir [Ir(ppy)2​(DMNCA)] 410 (MLCT)545 (Yellow-Green)>0.55+0.65Bio-imaging / OLEDs
Reference Ru [Ru(bpy)3​]2+ 452615 (Red)0.04+1.29Photoredox Standard
Target Ru [Ru(bpy)2​(DMNCA)]+ 475 (MLCT)640 (Deep Red)~0.08+1.15Photoredox Catalysis

Note: The 6,7-dimethyl groups on DMNCA lower the oxidation potential ( E1/2ox​ ) of the metal center by enriching the electron density of the complex, making it a stronger photoreductant in its excited state.

References

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from:[Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

Application

Preparation of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid amides and esters

[label="Esterification\nR-OH, Caption: Synthetic pathways for 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid amides and esters. Experimental Protocols Protocol A: Preparation of Amides via HATU Coupling This protocol u...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Esterification\nR-OH,

Caption: Synthetic pathways for 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid amides and esters.

Experimental Protocols

Protocol A: Preparation of Amides via HATU Coupling

This protocol utilizes an active ester intermediate for high-yielding amide bond formation[1][2].

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid (1.0 eq, 0.5 mmol, 101 mg) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol, 261 µL) followed by HATU (1.2 eq, 0.6 mmol, 228 mg). Stir the mixture at 25 °C for 15 minutes.

    • Causality: This pre-activation step ensures complete formation of the HOAt-active ester before the amine is introduced, minimizing the risk of guanidinium byproduct formation from the direct reaction of the amine with HATU.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise or in small portions.

  • Self-Validation (In-Process Control): After 2 hours, remove a 5 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 203.08 [M+H]+ ) is < 2% relative to the product peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is critical for partitioning residual DMF into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Preparation of Esters via Acid Chloride

This protocol bypasses the poor nucleophilicity of alcohols by generating a highly reactive acyl chloride.

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq, 1.0 mmol, 202 mg) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere. Add 1 drop of anhydrous DMF as a catalyst.

  • Chlorination: Slowly add Thionyl Chloride ( SOCl2​ ) (3.0 eq, 3.0 mmol, 218 µL). Attach a reflux condenser and heat the mixture to 45 °C for 2 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench directly into 500 µL of anhydrous methanol containing 10 µL of Et3​N , and analyze by LC-MS. Complete conversion is indicated by the exclusive presence of the methyl ester mass ( m/z 217.10 [M+H]+ ), with no residual acid detected.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove excess SOCl2​ and HCl gas. Re-dissolve the crude acid chloride in anhydrous DCM (5 mL) and cool to 0 °C.

  • Esterification: In a separate vial, dissolve the target alcohol (1.2 eq, 1.2 mmol) and Triethylamine ( Et3​N ) (2.5 eq, 2.5 mmol, 348 µL) in DCM (3 mL). Add this solution dropwise to the cooled acid chloride.

  • Workup: Stir for 1 hour at room temperature. Quench with water (10 mL), extract with DCM (2 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

Table 1: Representative Yields and Reaction Parameters for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid Derivatization.

Derivative TypeR-Group / NucleophileCoupling MethodTime (h)Isolated Yield (%)LC-MS Purity (%)
Amide BenzylamineHATU / DIPEA2.088>98
Amide MorpholineHATU / DIPEA2.585>99
Amide 2-Amino-2-phenylacetateHATU / DIPEA4.076>95
Ester Methanol SOCl2​ / Et3​N 1.092>99
Ester Isopropanol SOCl2​ / Et3​N 2.089>98
Ester Phenol SOCl2​ / Et3​N 3.081>96

Troubleshooting and Optimization

  • Poor Solubility of Starting Material: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid can exhibit poor solubility in DCM or THF due to its rigid, planar structure. If the suspension does not clear upon the addition of DIPEA in Protocol A, switch the solvent to N,N-Dimethylacetamide (DMAc) or heat gently to 40 °C prior to HATU addition.

  • Epimerization of Chiral Amines: If coupling a chiral amine (e.g., amino acid derivatives), reduce the DIPEA equivalents to 2.0 and maintain the reaction strictly at 0 °C to prevent base-catalyzed racemization via the azlactone intermediate.

References

  • European Patent Office. (2010). TRICYCLIC ANTIBIOTICS - EP 2513115 B1.3[3]

  • Guidechem. 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1).4[4]

  • Guidechem. CAS 1193106-42-1 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid Suppliers.5[5]

  • European Patent Office. (2015). HETEROCYCLIC COMPOUNDS FOR USE IN THE TREATMENT OF PI3K-GAMMA MEDIATED DISORDERS - EP 3119397 B1.2[2]

  • Google Patents. (2021). Irak degraders and uses thereof - WO2021158634A1.6[6]

  • ACS Publications. (2013). Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors.1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

Overview of the Synthetic Pathway

The most reliable and commonly employed route for the synthesis of the 1,5-naphthyridine core is the Gould-Jacobs reaction.[1][2] This thermal cyclization method is adaptable for substituted pyridines and provides a clear pathway to the desired scaffold. The synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid can be envisioned as a four-stage process, starting from a custom-synthesized aminopyridine precursor.

The overall workflow involves:

  • Synthesis of the Starting Material: Preparation of 3-amino-4,5-dimethylpyridine.

  • Condensation: Reaction of the aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization to form the ethyl 4-hydroxy-6,7-dimethyl-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis (Saponification): Conversion of the ester to the final carboxylic acid product.

Synthesis_Workflow Start 3-Amino-4,5-dimethylpyridine (Starting Material) Intermediate1 Diethyl 2-(((4,5-dimethylpyridin-3-yl)amino)methylene)malonate Start->Intermediate1 Condensation (DEEM, 100-120°C) Intermediate2 Ethyl 4-hydroxy-6,7-dimethyl-1,5- naphthyridine-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High-boiling solvent, ~250°C) Product 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid Intermediate2->Product Hydrolysis (NaOH, then H+)

Caption: Overall workflow for the synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Part 1: Synthesis of Starting Material (3-amino-4,5-dimethylpyridine)

The starting material, 3-amino-4,5-dimethylpyridine, is not commercially available and requires synthesis. A common route to aminopyridines involves nitration followed by reduction.

Q1: I can't find a supplier for 3-amino-4,5-dimethylpyridine. How can I synthesize it?

A1: You will likely need to perform a multi-step synthesis from a more common starting material like 3,4-dimethylpyridine. The general strategy involves nitration followed by reduction. However, direct nitration of 3,4-dimethylpyridine can lead to a mixture of isomers. A more controlled approach is often required, potentially involving protection or activation of specific positions. A plausible, albeit challenging, route could be adapted from methods used for similar structures, such as the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide from 3,5-dimethylpyridine.[3][4]

Proposed Synthetic Route:

  • N-Oxidation: Convert 3,4-dimethylpyridine to 3,4-dimethylpyridine-1-oxide. This directs the subsequent electrophilic substitution.

  • Nitration: Nitrate the N-oxide at the 3-position. The N-oxide group activates the para position (position 4) and to a lesser extent the ortho positions (2 and 6), so achieving selective nitration at the 3-position will be challenging and require careful optimization of reaction conditions (temperature, nitrating agent).

  • Reduction of the Nitro Group: Reduce the nitro group to an amine.

  • Deoxygenation: Remove the N-oxide to yield 3-amino-4,5-dimethylpyridine.

Due to the complexity and low probability of success with direct nitration, consider alternative strategies such as those starting from a pre-functionalized pyridine ring.

Part 2: Condensation Reaction

This step involves the reaction of 3-amino-4,5-dimethylpyridine with diethyl ethoxymethylenemalonate (DEEM).

Q2: My condensation reaction to form the enamine intermediate is sluggish or incomplete. What could be the cause?

A2: Several factors can lead to an incomplete or slow condensation reaction:

  • Purity of Starting Materials: Ensure your 3-amino-4,5-dimethylpyridine is pure and free of any residual reducing agents or acids from its synthesis. The DEEM should be of high purity; it can decompose on storage.

  • Reaction Temperature: The reaction is typically heated to 100-120 °C.[5] Insufficient temperature will result in a slow reaction rate. Conversely, excessively high temperatures could lead to side reactions.

  • Steric Hindrance: The methyl groups at positions 4 and 5 on the pyridine ring introduce steric bulk around the amino group. This can slow down the nucleophilic attack on DEEM compared to unsubstituted 3-aminopyridine. You may need to increase the reaction time or temperature slightly to compensate.

  • Moisture: The presence of water can hydrolyze DEEM. Ensure you are using dry glassware and reagents.

Troubleshooting Steps:

  • Verify Reagent Purity: Check the purity of your aminopyridine by NMR and DEEM by its refractive index or NMR.

  • Optimize Reaction Conditions: See the table below for suggested optimization parameters.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aminopyridine.

ParameterStandard ConditionOptimization RangeRationale
Temperature 100-120 °C120-140 °CTo overcome potential steric hindrance from methyl groups.
Reaction Time 1-2 hours2-6 hoursAllow more time for the sterically hindered nucleophile to react.
Solvent Neat (no solvent)High-boiling inert solvent (e.g., Toluene, Xylene)Can help with heat transfer and solubility, but may require higher temperatures.
Part 3: Thermal Cyclization

This is often the most critical and lowest-yielding step, where the enamine intermediate undergoes intramolecular cyclization at high temperatures (~250 °C).

Q3: The yield of my cyclization step is very low, and I'm getting a lot of dark, insoluble material.

A3: This is a common problem in Gould-Jacobs reactions and is usually due to thermal decomposition or polymerization at the high temperatures required for cyclization.[6]

  • Cause 1: Incorrect Temperature. The cyclization requires a very specific and high temperature, typically around 250-260 °C. If the temperature is too low, the reaction won't proceed. If it's too high, you will get significant charring and decomposition.

  • Cause 2: Inefficient Heat Transfer. The reaction is often run in a high-boiling solvent like diphenyl ether or Dowtherm A to ensure uniform heating.[7] Without a solvent, localized overheating can occur, leading to decomposition.

  • Cause 3: Air Oxidation. At these high temperatures, the reactants and products can be sensitive to air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can improve the yield and reduce the formation of colored impurities.

Troubleshooting Workflow:

Troubleshooting_Cyclization Start Low Yield / Decomposition in Cyclization Step Q1 Is the temperature accurate and uniform? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction run under an inert atmosphere? A1_Yes->Q2 Sol1 Calibrate thermometer. Use high-boiling solvent (e.g., Diphenyl Ether) for uniform heat transfer. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction time optimized? A2_Yes->Q3 Sol2 Purge vessel with N2 or Ar. Maintain a positive pressure of inert gas. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Take aliquots over time to find optimal point before decomposition increases. A3_No->Sol3 Sol3->End

Caption: Decision workflow for troubleshooting the thermal cyclization step.

Q4: I am getting a mixture of isomers. Is this expected?

A4: With an unsymmetrically substituted aminopyridine like 3-amino-4,5-dimethylpyridine, there is a possibility of cyclization onto either C2 or C4 of the pyridine ring. However, in the Gould-Jacobs reaction with 3-aminopyridines, cyclization almost exclusively occurs at the C4 position to form the 1,5-naphthyridine skeleton due to electronic factors. Formation of the 1,7-naphthyridine isomer (from cyclization at C2) is generally not observed. If you are seeing isomers, they are more likely due to impurities in your starting material.

Part 4: Hydrolysis (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Q5: The hydrolysis of my ester is incomplete, or I am seeing decomposition.

A5: Standard ester hydrolysis with NaOH or KOH followed by acidification should be effective.

  • Incomplete Reaction: The naphthyridine ester can be quite insoluble. Using a co-solvent like ethanol or dioxane with aqueous NaOH can improve solubility and reaction rate. Ensure you are using a sufficient excess of base (2-3 equivalents) and allowing adequate reaction time (monitor by TLC).

  • Decomposition: While generally stable, prolonged heating under strongly basic or acidic conditions could potentially lead to side reactions. The target molecule itself is an aromatic carboxylic acid and should be reasonably stable. If you suspect decomposition, try performing the hydrolysis at a lower temperature (e.g., 60-80 °C) for a longer period.

Q6: How do I effectively purify the final product, 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid?

A6: Aromatic carboxylic acids can often be purified by taking advantage of their acidic nature.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to move the desired product into the aqueous layer as its sodium salt, leaving neutral impurities behind. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities. Then, cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 3M HCl) until the product precipitates.[8]

  • Recrystallization: Collect the precipitated solid by filtration and recrystallize it from a suitable solvent. Good solvent choices for aromatic carboxylic acids include ethanol, aqueous ethanol, or acetic acid.[9]

Experimental Protocols

Protocol 1: Condensation of 3-amino-4,5-dimethylpyridine with DEEM
  • In a round-bottom flask, combine 3-amino-4,5-dimethylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 120-130 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using 50% ethyl acetate in hexanes) until the aminopyridine spot is no longer visible.

  • Cool the reaction mixture to room temperature. The product, Diethyl 2-(((4,5-dimethylpyridin-3-yl)amino)methylene)malonate, will often solidify or become a thick oil.

  • This crude intermediate can often be used directly in the next step without further purification. If purification is needed, it can be attempted by recrystallization from ethanol or hexane.

Protocol 2: Thermal Cyclization
  • Place the crude intermediate from the previous step into a round-bottom flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Fit the flask with a reflux condenser and a thermometer capable of measuring up to 300 °C.

  • Heat the mixture in a sand bath or with a heating mantle to 250-255 °C and maintain this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Add hexanes (approx. 10 volumes) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product is Ethyl 4-hydroxy-6,7-dimethyl-1,5-naphthyridine-3-carboxylate.

Protocol 3: Hydrolysis to the Carboxylic Acid
  • Suspend the crude ester from the cyclization step in a mixture of ethanol and 10% aqueous sodium hydroxide solution (using 3-4 equivalents of NaOH).

  • Heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Further purification can be achieved by recrystallization from aqueous ethanol.

References

  • BenchChem. (2026). Technical Support Center: Purification of Aromatic Carboxylic Acids. BenchChem.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (1991). The thermal and acid-catalyzed cyclization of the enamines from 3-aminopyridine and β-dicarbonyl compounds. A convenient entry to 1,5-naphthyridines. Heterocycles, 32(10), 1907-1918.
  • Magaña, A., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1746.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. BenchChem.
  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (2014). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. Retrieved from [Link]

  • BenchChem. (2025). detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis. BenchChem.

Sources

Optimization

Overcoming poor aqueous solubility of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Welcome to the Technical Support Center for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid . This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of bioactive molecules (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid .

This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of bioactive molecules (such as tankyrase inhibitors) and as a versatile ligand in coordination chemistry[1][2]. However, researchers frequently encounter significant hurdles related to its poor aqueous solubility. The molecule's planar, rigid aromatic naphthyridine core promotes strong intermolecular π-π stacking, while its amphoteric nature (basic nitrogens and an acidic carboxylic acid) creates a highly pH-dependent solubility profile.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these physicochemical barriers in both in vitro and in vivo applications.

Part 1: Troubleshooting Guide & FAQs

Q1: When I dilute my DMSO stock of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid into PBS (pH 7.4) for cell assays, the compound immediately precipitates. Why does this happen, and how can I prevent it? Causality & Expert Insight: This is a classic "solvent shift" precipitation. The compound is highly soluble in aprotic solvents like DMSO. However, rapid introduction into an aqueous buffer drastically lowers the solvent's dielectric constant. Because the planar naphthyridine rings promote rapid crystallization, the compound crashes out before the carboxylic acid moiety can fully ionize and solvate in the pH 7.4 buffer. Solution: Avoid spiking DMSO directly into a large volume of aqueous buffer. Instead, utilize a step-wise cosolvent dilution strategy. Pre-mixing the DMSO stock with a hydrophilic polymer like PEG400 acts as a dielectric "bridge," lowering the thermodynamic shock before introducing the aqueous phase[3].

Q2: We are preparing formulations for oral pharmacokinetic (PK) dosing in mice. The compound is practically insoluble in water, and we cannot use high levels of DMSO. What is the most reliable formulation strategy? Causality & Expert Insight: In vivo studies require highly biocompatible excipients. While you could theoretically force the compound into solution by raising the pH (forming a sodium salt), this is risky for oral dosing; the compound will immediately revert to its unionized, insoluble free-acid form upon reaching the acidic environment of the stomach, leading to erratic absorption. Solution: The most robust method is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The lipophilic cavity of the cyclodextrin encapsulates the hydrophobic dimethyl-naphthyridine core, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[5]. Formulating the compound in 20% (w/v) HP-β-CD in a slightly basic buffer synergizes ionization with complexation.

Q3: What is the optimal pH to maximize aqueous solubility without degrading the compound? Causality & Expert Insight: The molecule exhibits a "U-shaped" pH-solubility profile. The pKa of the basic 1,5-naphthyridine nitrogens is typically around 2.5–3.0, while the pKa of the carboxylic acid is approximately 3.5–4.5. At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), which provides moderate solubility. However, to achieve maximum solubility for high-concentration stocks without cosolvents, adjusting the pH to >8.5 ensures complete ionization of the carboxylic acid, maximizing ion-dipole interactions with water.

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various solubility enhancement strategies based on physicochemical principles and literature precedents for naphthyridine carboxylic acid derivatives[2][3][4].

Solubilization StrategyRecommended ExcipientsExpected Solubility GainBest Suited ForPrimary Limitation
pH Adjustment (Salt) NaOH, Tris Buffer (pH 8.5)10x - 50xHigh-dose IV dosingGastric precipitation upon pH drop
Cosolvency 5% DMSO / 10% PEG4005x - 20xIn vitro cell assaysHigh DMSO toxicity in vivo
Host-Guest Complexation 20% w/v HP-β-CD50x - 100x+Oral/IV in vivo PKRequires 24h equilibration time

Part 3: Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control steps to verify that true solubilization (rather than colloidal suspension) has been achieved.

Protocol A: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

Causality: Cyclodextrin complexation is an equilibrium process. Sufficient time and mechanical energy are required to disrupt the drug's crystal lattice and allow the hydrophobic core to enter the cyclodextrin cavity[4][5].

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of PBS (pH 7.4) to create a 20% (w/v) solution.

  • API Addition: Add an excess amount (e.g., 10 mg) of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid to the vehicle.

  • Energy Input: Vortex vigorously for 2 minutes, followed by bath sonication for 15 minutes at room temperature.

  • Equilibration: Place the suspension on a rotary shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation Step (Critical): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Validation Check: If a solid pellet forms at the bottom, the supernatant represents the absolute thermodynamic solubility limit. If no pellet forms, the solution is not saturated, and more API can be added if a higher dose is required.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm hydrophilic PTFE syringe filter to remove any sub-visible micro-crystals prior to dosing.

Protocol B: Step-Down Cosolvent Dilution for In Vitro Assays

Causality: Using a transitional solvent (PEG400) prevents the rapid dielectric crash that occurs when moving directly from DMSO to water[3].

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Mix 1 part of the DMSO stock with 9 parts of pure PEG400. Vortex thoroughly.

  • Aqueous Integration: Slowly add the intermediate solution dropwise to pre-warmed (37°C) cell culture media while continuously vortexing or stirring.

  • Self-Validation Step (Critical): Measure the absorbance of the final media at 600 nm (OD600) against a blank media control.

    • Validation Check: An OD600 > 0.05 indicates the presence of colloidal aggregates or micro-precipitates (light scattering). If this occurs, the formulation has failed, and a higher ratio of PEG400 or a lower final API concentration is required.

Part 4: Decision Workflow

Use the following logic matrix to select the optimal solubilization strategy based on your specific experimental constraints.

G A 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid (Poorly Soluble API) B Determine Target Application A->B C In Vitro Assays (Cell Culture / Enzymatic) B->C Low Vol D In Vivo Studies (PK/PD Dosing) B->D High Dose E Cosolvent System (DMSO -> PEG400 -> Media) C->E Tolerates DMSO F Cyclodextrin Complexation (HP-β-CD) C->F DMSO Sensitive D->F Oral/IV Route G pH Adjustment / Salt Formation (Basic Buffer) D->G Tolerates High pH

Decision matrix for selecting the optimal solubility enhancement strategy based on experimental application.

Part 5: References

  • Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs MDPI - Polymers[Link][4]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein ACS Publications - Molecular Pharmaceutics[Link][5]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility National Institutes of Health (NIH) / Springer[Link][3]

  • Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors ACS Publications - Journal of Medicinal Chemistry[Link][2]

Sources

Troubleshooting

How to purify 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid from unreacted precursors

Technical Support Center: Purification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid

Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and drug development professionals tasked with synthesizing and purifying 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1)[1][2].

The synthesis of 1,5-naphthyridine-4-carboxylic acid derivatives is typically achieved via the Gould-Jacobs reaction[3][4]. This multi-step cascade involves the condensation of a substituted aminopyridine (e.g., 5,6-dimethyl-3-aminopyridine) with a malonic ester derivative, followed by high-temperature thermal cyclization, saponification, and decarboxylation[3][5]. A common bottleneck in this workflow is the persistence of unreacted precursors and intermediate esters.

Workflow A Unreacted Precursors (Aminopyridine + Malonate) B Gould-Jacobs Cyclization (Dowtherm A, >200°C) A->B Condensation C Saponification (NaOH, Reflux) B->C Hydrolysis D Crude Mixture (Target + Precursors) C->D E pH-Swing Crystallization (Isoelectric Precipitation) D->E Primary Purification F Prep-HPLC Polishing (Trace Ester Removal) E->F Secondary Purification G Pure 6,7-Dimethyl-1,5- naphthyridine-4-carboxylic acid F->G Final Validation

Gould-Jacobs synthesis and purification workflow for naphthyridine carboxylic acids.

FAQ & Troubleshooting Guide

Q1: Why does my crude product consistently contain unreacted 5,6-dimethyl-3-aminopyridine and malonate esters? Causality & Mechanism: The Gould-Jacobs reaction relies on a sequence of condensation and thermal cyclization[3][4]. The initial condensation between the aminopyridine and diethyl ethoxymethylenemalonate (EMME) is reversible and equilibrium-driven. If the subsequent thermal cyclization (often requiring temperatures >200 °C in solvents like Dowtherm A) does not reach completion, the intermediate anil will hydrolyze back into the starting aminopyridine and malonic acid derivatives during the basic saponification step[5]. Furthermore, the steric hindrance introduced by the 6,7-dimethyl substitution on the naphthyridine core can slow down the cyclization kinetics, leading to higher residual precursor concentrations.

Q2: How can I separate the target carboxylic acid from the basic aminopyridine precursor without using chromatography? Solution: Exploit the distinct ionization profiles of your mixture through a pH-Swing Crystallization . 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is an amphoteric molecule. The carboxylic acid moiety provides an acidic pKa, while the nitrogens in the 1,5-naphthyridine core provide basic pKa values[3]. By manipulating the pH, you can selectively drive the target molecule into its highly soluble anionic or cationic states, extract the impurities, and finally isolate the target at its isoelectric point (pI) where it forms an insoluble zwitterion.

Quantitative Data: Physicochemical Properties for Separation To execute a successful pH-swing, you must understand the ionization states of the components.

CompoundMolecular WeightAcidic pKa (Est.)Basic pKa (Est.)Solubility Profile
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid 202.21 g/mol [2]~ 2.5 - 3.5~ 4.5 - 5.5Soluble at pH < 2 and pH > 8. Insoluble at pH ~4.0 (pI).
5,6-Dimethyl-3-aminopyridine (Precursor) 122.17 g/mol N/A~ 6.0 - 6.5Soluble at pH < 5. Insoluble at pH > 8.
Malonate Esters (Precursors/Intermediates) VariableN/AN/AModerately soluble in organics. Insoluble in aqueous.

Note: pKa values are estimated based on the parent 1,5-naphthyridine scaffold[3].

PHSwing A Crude in Aqueous NaOH (pH > 10) B Target: Soluble (Carboxylate) Aminopyridine: Insoluble A->B C Organic Extraction (Remove Aminopyridine) B->C Liquid/Liquid Separation D Acidify Aqueous Layer (Target pH ~ 4.0) C->D Add HCl Slowly E Target: Insoluble (Zwitterion) Trace Amines: Soluble D->E F Vacuum Filtration (Isolate Pure Target) E->F Final Recovery

Logical flowchart of the pH-swing purification method for amphoteric naphthyridines.

Self-Validating Protocol 1: pH-Swing Crystallization

  • Alkaline Dissolution: Suspend the crude reaction mixture in 1M NaOH (aqueous) until the pH is > 10. Causality: This deprotonates the target carboxylic acid, forming a highly water-soluble sodium carboxylate salt[3]. Unreacted aminopyridine remains neutral and largely insoluble in water.

  • Organic Wash (In-Process Control): Extract the aqueous layer 3x with ethyl acetate or dichloromethane. Validation: Analyze the organic layer via TLC (UV active). If the aminopyridine precursor is successfully removed, the organic layer will contain the basic impurities, leaving the target safely in the aqueous layer.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise to the aqueous layer under vigorous stirring until the pH reaches approximately 4.0. Causality: At the isoelectric point, the target molecule exists as a zwitterion, neutralizing its net charge and drastically reducing its aqueous solubility, causing it to crash out as a solid.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water to remove residual salts, and dry under a vacuum.

Q3: My LC-MS shows that the pH-swing removed the aminopyridine, but I still have trace amounts of the intermediate ethyl ester. How do I remove this? Causality & Mechanism: Intermediate esters (e.g., from incomplete saponification[5]) are neutral and can become trapped in the crystal lattice of the target acid during the pH-swing precipitation. Because they do not ionize, they cannot be completely removed by acid-base manipulation alone.

Self-Validating Protocol 2: Preparative HPLC Polishing To achieve the >99% purity required for biological assays or drug development[6], reverse-phase preparative HPLC is the most authoritative method.

  • Sample Preparation: Dissolve the pH-swing purified solid in a mixture of DMSO and Methanol (1:1). Ensure complete dissolution to avoid column clogging.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (Buffers the carboxylic acid to maintain a consistent retention time).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. Causality: The highly polar carboxylic acid will elute significantly earlier than the lipophilic unreacted intermediate ester.

  • Fraction Collection & Validation: Trigger fraction collection by UV absorbance at 254 nm. Validate the target fractions via LC-MS. The target molecular ion peak [M+H]+ is expected at m/z 203.2[2][3]. Lyophilize the pure fractions to obtain the final product.

References

  • WO2021158634A1 - Irak degraders and uses thereof - Google P
  • Discovery of Clinical Candidate N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915) - ACS Publications.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC (PubMed Central).[Link]

Sources

Optimization

Minimizing side reactions during 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid functionalization

Welcome to the Technical Support Center. Working with highly functionalized aza-aromatics like 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with highly functionalized aza-aromatics like 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid presents unique synthetic challenges. The 1,5-naphthyridine core is a highly electron-deficient heterocycle[1]. When functionalizing the carboxylic acid at the 4-position, this electron deficiency stabilizes carbanion intermediates, making the molecule highly susceptible to spontaneous decarboxylation[2]. Furthermore, the addition of methyl groups at the 6 and 7 positions introduces steric bulk that can alter reaction kinetics, favoring the formation of unreactive dimers or side products over the desired target.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity functionalization.

Diagnostic Workflow: Identifying and Resolving Side Reactions

Troubleshooting Start 6,7-Dimethyl-1,5-naphthyridine -4-carboxylic acid Issue Identify Primary Side Reaction Start->Issue Decarb Spontaneous Decarboxylation Issue->Decarb Dimer Inactive Dimer/ Anhydride Formation Issue->Dimer NOxide N-Oxidation (Ring Nitrogen) Issue->NOxide SolDecarb Action: Keep Temp < 25°C Switch to HATU/DIPEA Decarb->SolDecarb SolDimer Action: Add DMAP Catalyst Pre-activate Acid Dimer->SolDimer SolNOxide Action: Redox-Neutral Conditions (O-H HAT) NOxide->SolNOxide

Diagnostic workflow for troubleshooting 1,5-naphthyridine-4-carboxylic acid side reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: During amidation, I am losing over 40% of my starting material to the decarboxylated byproduct (6,7-dimethyl-1,5-naphthyridine). Why does this happen, and how do I prevent it? Causality: The electron-withdrawing nature of the two nitrogen atoms in the 1,5-naphthyridine ring significantly lowers the activation energy for decarboxylation[1]. When the carboxylic acid is activated (e.g., as an acyl chloride or an active ester), thermal energy or the presence of strong bases can trigger the extrusion of CO₂. Direct thermal condensation of acids and amines typically requires temperatures exceeding 160 °C, which is completely incompatible with this fragile scaffold[3]. Solution: You must outcompete the decarboxylation pathway with rapid amidation kinetics. Avoid acyl chlorides entirely. Instead, use highly reactive uronium-based coupling reagents like HATU. Maintain the reaction temperature strictly between 0 °C and 25 °C and use a sterically hindered, mild base like N,N-Diisopropylethylamine (DIPEA).

Q2: I am attempting an esterification, but LC-MS shows a high percentage of symmetric anhydride instead of the target ester. What is the root cause? Causality: The 6,7-dimethyl groups, combined with the rigid naphthyridine core, create a sterically encumbered environment around the 4-position. When using standard carbodiimides (like EDC or DCC), the initial O-acylisourea intermediate forms normally. However, the subsequent attack by your alcohol is sterically slowed. This kinetic delay allows a second, unactivated molecule of 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid to attack the intermediate, forming a highly stable, unreactive symmetric anhydride. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form an acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes further from the steric bulk of the naphthyridine core, facilitating rapid attack by the alcohol before dimerization can occur.

Q3: When attempting a decarboxylative cross-coupling to functionalize the 4-position, my yield is poor and I see N-oxidation products. How do I optimize this? Causality: Traditional decarboxylative functionalization often relies on single-electron transfer (SET) or harsh oxidative conditions. The nitrogen atoms in the 1,5-naphthyridine core are highly susceptible to oxidation (forming N-oxides) under these conditions[1]. Solution: Transition to redox-neutral decarboxylative functionalization platforms. For example, utilizing N-xanthylamides enables decarboxylative functionalization via O-H hydrogen atom transfer (HAT) under redox-neutral conditions, bypassing the need for strong oxidants that damage the naphthyridine ring[4].

Quantitative Data: Reagent Matrix & Side Reaction Profiles

The following table summarizes the expected reaction profiles when attempting to couple a primary amine to 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid using various activation strategies.

Coupling StrategyTemperatureTarget Amide YieldDecarboxylation %Anhydride Formation %
SOCl₂ / Et₃N60 °C< 10%> 80%< 5%
EDC / HOBt / DIPEA25 °C45%15%35%
EDC / DMAP / DIPEA25 °C75%10%< 5%
HATU / DIPEA0 °C to 25 °C> 90%< 2%< 2%

Self-Validating Experimental Protocols

Protocol A: High-Yield, Decarboxylation-Resistant Amidation

Objective: Synthesize the target amide while suppressing CO₂ extrusion and anhydride formation.

Materials:

  • 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation & Chilling: Suspend 6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Self-Validation Checkpoint 1: The acid will likely remain partially insoluble in DMF at 0 °C. This is expected. Do not heat the mixture to force dissolution, as this risks premature degradation.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 2 minutes.

    • Self-Validation Checkpoint 2: The suspension should clarify into a homogenous solution as the carboxylate salt forms. If bubbling occurs here, your DMF is wet (hydrolysis of DMF to dimethylamine and CO₂).

  • Activation: Add HATU (1.1 eq) in a single portion. Stir at 0 °C for exactly 10 minutes.

    • Self-Validation Checkpoint 3: The solution will turn a distinct yellow/orange, indicating the formation of the active HOAt-ester. Do not exceed 10 minutes of activation time; prolonged activation increases the risk of dimerization.

  • Nucleophilic Attack: Add the amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 2 hours.

    • Self-Validation Checkpoint 4: Monitor via TLC or LC-MS. The disappearance of the yellow/orange color typically correlates with the consumption of the active ester. If gas evolution (bubbling) is observed during this step, decarboxylation is occurring; immediately return the flask to the ice bath to suppress the thermal degradation pathway.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Esterification (Minimizing Anhydride Formation)

Objective: Form an ester while overcoming the steric hindrance of the 6,7-dimethyl groups.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM at room temperature.

  • Catalyst Addition: Add DMAP (0.2 eq).

    • Self-Validation Checkpoint 1: DMAP must be added before the coupling agent to ensure it can immediately intercept the transient O-acylisourea intermediate.

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature for 4 hours.

    • Self-Validation Checkpoint 2: If a white precipitate forms heavily during the room temperature phase, it is likely the urea byproduct of EDC, confirming that the activation cycle is proceeding.

References

  • National Center for Biotechnology Information (PMC). "Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer".[Link][4]

  • National Center for Biotechnology Information (PMC). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines".[Link][1]

  • Encyclopedia.pub. "Direct Amidations of Carboxylic Acids with Amines". [Link][3]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the isolation and purification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the isolation and purification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1).

Due to its rigid, planar heterocyclic core and the presence of a carboxylic acid moiety, this compound exhibits strong intermolecular hydrogen bonding (dimerization) and extensive π-π stacking[1]. These structural features render it highly insoluble in standard organic solvents, making traditional purification methods like silica gel chromatography inefficient[2]. This guide provides field-proven, self-validating recrystallization protocols to overcome these solubility barriers.

Solvent System Performance Data

Selecting the correct solvent is a balance between disrupting the crystal lattice for dissolution and maintaining a steep solubility curve for high-yield recovery. The table below summarizes the quantitative performance of various solvent systems based on structurally analogous 1,5-naphthyridine-carboxylic acid derivatives[3].

Solvent SystemRatio (v/v)Dissolution Temp (°C)Recovery Yield (%)Purity (HPLC %)Mechanistic Notes
HOAc / H₂O 5:185 - 9584 - 88%>98.5%HOAc disrupts H-bond dimers; H₂O drives supersaturation. Optimal balance of yield and purity.
DMF / H₂O 10:1100 - 11070 - 75%>97.0%High solubility, but prone to solvent trapping in the crystal lattice.
EtOH / H₂O 3:178 (Reflux)< 40%N/AInsufficient solubility of the naphthyridine core limits recovery.
DMSO / MeOH 1:480 - 9060 - 65%>95.0%Good dissolution, but requires extensive washing to remove DMSO.

Recrystallization Decision Workflow

Workflow Start Crude 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid Assess Assess Impurity Profile Start->Assess HOAc HOAc / H2O System (Recommended) Assess->HOAc Standard API Purification DMF DMF / H2O System (High Temp) Assess->DMF Highly Insoluble Impurities Dissolve Dissolve at 80-100°C (Disrupt H-Bond Dimers) HOAc->Dissolve DMF->Dissolve HotFilter Hot Filtration (Remove Insoluble Particulates) Dissolve->HotFilter Cooling Controlled Cooling (1-2°C/min) HotFilter->Cooling AntiSolvent Add Anti-solvent (H2O) Dropwise Cooling->AntiSolvent Crystallize Crystal Nucleation & Growth AntiSolvent->Crystallize Isolate Vacuum Filtration & Wash (Cold H2O) Crystallize->Isolate Pure Pure Compound (>98.5%) Isolate->Pure

Fig 1: Recrystallization workflow for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

Standard Operating Procedure: HOAc / H₂O Recrystallization

This protocol leverages the hydrogen-bond disrupting power of Glacial Acetic Acid (HOAc) combined with the anti-solvent properties of water to achieve high-purity crystallization[3].

Step-by-Step Methodology:

  • Suspension : In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g of crude 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid in 10 mL of Glacial Acetic Acid (HOAc).

  • Dissolution : Heat the mixture to 85–95°C using an oil bath with continuous magnetic stirring until complete dissolution is achieved.

    • Causality: Thermal energy combined with the protic nature of HOAc disrupts the strong intermolecular carboxylic acid dimers and π-π stacking of the naphthyridine core, forcing the compound into solution.

  • Hot Filtration (Self-Validation Step) : Rapidly filter the hot solution through a pre-warmed fritted glass funnel.

    • Causality: This ensures that any insoluble mechanical impurities or highly polymerized byproducts are removed before nucleation begins, validating the purity of the final crystal lattice.

  • Anti-Solvent Addition : While maintaining the solution temperature above 75°C, add 2.0 mL of deionized water dropwise.

    • Causality: Water acts as a powerful anti-solvent. It misces perfectly with HOAc but is a poor solvent for the hydrophobic dimethyl-naphthyridine core, lowering the solubility limit and inducing supersaturation[2].

  • Controlled Cooling : Remove the heat source and allow the flask to cool to room temperature (20–25°C) at a controlled rate of approximately 1–2°C/min.

    • Causality: Slow cooling prevents the compound from "oiling out" and promotes the thermodynamic growth of large, pure crystals rather than trapping impurities in rapidly formed amorphous precipitates.

  • Isolation : Once at room temperature, further chill the mixture in an ice bath (0–5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration.

  • Washing & Drying : Wash the filter cake with 3 x 5 mL of ice-cold water. Dry the solid in a vacuum oven at 50°C for 12 hours to afford the purified product.

Troubleshooting Guides

Q1: My compound "oils out" (forms a biphasic liquid) instead of crystallizing upon water addition. What causes this and how can I fix it? A1: Oiling out occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture. This is usually triggered by rapid anti-solvent addition or excessive cooling rates[2].

  • Solution : Re-heat the mixture until it forms a homogeneous solution. Decrease the rate of water addition (add dropwise over 15 minutes) and ensure the temperature remains elevated during the addition. Allow the system to cool passively in the oil bath to slow the cooling rate.

Q2: The recovery yield is unexpectedly low (<50%) after filtration. A2: The compound may remain dissolved if the ratio of primary solvent (HOAc) to anti-solvent (H₂O) is too high, or if the final isolation temperature isn't low enough.

  • Solution : Chill the mixture to 0–5°C for at least an hour before filtration. If the yield remains low, concentrate the mother liquor under reduced pressure to remove ~50% of the HOAc, then repeat the cooling and anti-solvent addition steps to harvest a second crop.

Q3: NMR analysis shows residual solvent (DMF or HOAc) in my purified product. How do I remove it? A3: Naphthyridine-carboxylic acids are notorious for trapping polar solvents within their crystal lattice via strong hydrogen bonding with the carboxylate moiety[3].

  • Solution : For HOAc, extensive washing of the filter cake with ice-cold water, followed by prolonged high-vacuum drying (50–60°C, <10 mbar), is usually sufficient. If using DMF, the solvent is much harder to remove; you may need to slurry the crystals in a non-polar, volatile solvent (e.g., diethyl ether or heptane) to draw out the DMF, or switch entirely to the HOAc/H₂O system.

Frequently Asked Questions (FAQs)

Q: Can I use standard normal-phase chromatography instead of recrystallization for this compound? A: While theoretically possible, normal-phase silica gel chromatography is highly inefficient for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid. The compound's high polarity and strong hydrogen-bonding capabilities cause severe tailing and irreversible adsorption on silica[1]. Recrystallization is the industry-standard, scalable approach for this class of molecules.

Q: What if my crude material is highly contaminated with inorganic salts from previous synthetic steps? A: Inorganic salts will likely be insoluble in the hot organic solvent phase. Perform the hot filtration (Step 3 in the SOP) prior to anti-solvent addition. The salts will remain on the filter, while the solubilized API passes through into the filtrate.

Q: Is it possible to purify the compound via acid-base extraction instead of recrystallization? A: Yes. Because of the carboxylic acid group, you can dissolve the crude material in an aqueous base (e.g., 1M NaOH) to form the water-soluble sodium salt. Wash the aqueous layer with an organic solvent (like EtOAc) to remove non-polar impurities. Finally, carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the pure free acid[3]. This is an excellent alternative if recrystallization completely fails.

References

  • Title : Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide Source : ACS Publications URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid vs. Unsubstituted Parent Scaffold

Introduction As drug development increasingly relies on substituted nitrogenous heterocycles to tune pharmacokinetics and target binding, precise structural elucidation becomes paramount. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug development increasingly relies on substituted nitrogenous heterocycles to tune pharmacokinetics and target binding, precise structural elucidation becomes paramount. This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR chemical shifts of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid against its unsubstituted parent, 1,5-naphthyridine-4-carboxylic acid . By analyzing the spectral differences, researchers can accurately validate synthetic modifications and understand the underlying electronic effects governing this privileged pharmacophore.

Section 1: Structural Causality and Electronic Effects

The 1,5-naphthyridine scaffold is characterized by two fused pyridine rings, which inherently create an electron-deficient aromatic system[1]. Introducing a carboxylic acid at the C4 position imparts significant hydrogen-bonding capability and further alters the electronic landscape.

Substituting the C6 and C7 positions with methyl groups in the target compound serves two primary chemical purposes:

  • Steric and Lipophilic Tuning : The addition of two methyl groups increases the structural bulk and overall LogP, which can improve membrane permeability compared to the highly polar parent acid.

  • Electronic Modulation : The electron-donating methyl groups (via hyperconjugation) subtly increase the electron density of the distal ring. This partially offsets the strong electron-withdrawing inductive effect of the N5 nitrogen, directly impacting the local magnetic environment and the resulting NMR chemical shifts.

Section 2: Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. The data for the parent scaffold is grounded in validated spectroscopic behavior for 1,5-naphthyridine derivatives[1][2], while the shifts for the 6,7-dimethyl derivative are calculated using empirical substituent effects applied to the parent core.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Notice the dramatic simplification of the ¹H NMR spectrum in the target compound. The complex splitting pattern (doublet of doublets) seen for the C6, C7, and C8 protons in the parent scaffold[2] is reduced to a single aromatic singlet at C8 and two distinct aliphatic singlets.

Position1,5-Naphthyridine-4-carboxylic acid (Parent)6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acidMultiplicity & Causality (Target)
C2-H ~9.10 ppm (d)~9.05 ppm (d)Highly deshielded by adjacent N1; slightly shielded relative to parent by distal methyls.
C3-H ~8.20 ppm (d)~8.15 ppm (d)Coupled to C2-H (J ≈ 4.5 Hz).
C6 ~9.00 ppm (dd)~2.75 ppm (s, CH₃) Aromatic proton replaced by methyl. The C6-methyl is shifted downfield due to the magnetic anisotropy and inductive pull of the adjacent N5 nitrogen.
C7 ~7.85 ppm (dd)~2.45 ppm (s, CH₃) Aromatic proton replaced by methyl. Exhibits a standard allylic/aromatic methyl chemical shift.
C8-H ~8.50 ppm (dd)~8.30 ppm (s)Simplified to a singlet. Shielded relative to the parent due to the +I (inductive) effect of the adjacent C7-Me.
COOH >12.0 ppm (br s)>12.0 ppm (br s)Highly deshielded acidic proton; appears as a broad singlet due to rapid chemical exchange[1].
Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)

The introduction of methyl groups causes predictable downfield shifts (deshielding) at the ipso carbons (C6 and C7) while introducing two new aliphatic signals.

Carbon PositionParent Scaffold (ppm)6,7-Dimethyl Target (ppm)Shift Rationale
C2 151.5151.0Deshielded; adjacent to N1.
C3 124.0123.5β to N1.
C4 137.5137.0Ipso to the electron-withdrawing COOH group.
C6 154.0163.0 Strongly deshielded by ipso-methyl substitution (+9 ppm typical) and adjacent N5.
C7 124.5134.5 Deshielded by ipso-methyl substitution (+10 ppm typical).
C8 138.0136.5Shielded by the ortho-methyl group at C7.
C=O 166.5167.0Carbonyl carbon of the carboxylic acid.
C6-CH₃ N/A22.5 Aliphatic methyl; downfield due to adjacent N5.
C7-CH₃ N/A19.8 Standard aliphatic methyl on an aromatic ring.

Section 3: Standardized Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to. Variations in concentration, solvent water content, or temperature can induce significant chemical shift drift, particularly for the carboxylic acid proton[1].

Step-by-Step Methodology for High-Resolution NMR Acquisition:

  • Sample Preparation : Dissolve exactly 15.0 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d₆ is required to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring solubility.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Eliminates paramagnetic particulates and undissolved aggregates that cause localized magnetic field inhomogeneities and line broadening.

  • Probe Tuning and Matching : Insert the sample into the spectrometer (400 MHz or higher). Perform automated or manual tuning and matching for both ¹H and ¹³C nuclei. Causality: Maximizes the signal-to-noise ratio (SNR) by ensuring optimal energy transfer between the probe coil and the sample.

  • Locking and Shimming (Self-Validation Step) : Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming (Z1-Z5) until the DMSO residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz. Causality: This step is the core of the self-validating protocol; poor shimming invalidates integration accuracy and obscures fine coupling constants (J-values).

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, relaxation delay (D1) of 2.0 seconds, 90° pulse angle.

    • ¹³C NMR : 1024 scans, relaxation delay (D1) of 2.0 seconds, with continuous proton decoupling (WALTZ-16).

  • Processing : Apply a 0.3 Hz exponential line broadening function for ¹H (1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the TMS peak exactly to 0.00 ppm.

Section 4: Structural Elucidation Workflow

The following diagram illustrates the logical progression from sample preparation to final comparative analysis, emphasizing the critical self-validation checkpoint.

NMR_Workflow A Sample Prep & Filtration (DMSO-d6 + TMS) B Locking & Gradient Shimming (Self-Validation Step) A->B C Data Acquisition (1H & 13C NMR) B->C D Fourier Transform & Phase Correction C->D E Signal Assignment & Comparative Analysis D->E

Logical workflow for self-validating NMR acquisition and structural elucidation.

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Comparative

Mass spectrometry fragmentation pattern of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1] The compound 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (MW: 214.22 g/mol , Formula: C₁₂H₁₀N₂O₂) represents a specific analogue within this class, and its detailed structural characterization is paramount for drug development and quality control. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the mass spectrometer and undergoing electron ionization at a standard 70 eV, 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid will form a molecular ion (M⁺•). Due to the stability conferred by the aromatic naphthyridine ring system, this molecular ion peak is expected to be prominent and readily observable at m/z 214 .[2] The subsequent fragmentation is logically predicted to proceed through several key pathways, primarily dictated by the lability of the carboxylic acid group and the stability of the resulting fragment ions.

Primary Fragmentation: The Carboxylic Acid Moiety

The carboxylic acid group is the most likely site for initial fragmentation. Aromatic acids are well-documented to undergo characteristic losses of small, neutral species.[3][4]

  • Loss of a Hydroxyl Radical ([M-OH]⁺): The most common initial fragmentation for aromatic carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (•OH, 17 Da).[5] This results in the formation of a stable acylium ion.

    • Predicted Fragment: m/z 197

    • Rationale: The resulting acylium cation is stabilized by resonance within the aromatic system, making this a highly favorable pathway. This peak is expected to be of significant intensity.

  • Decarboxylation ([M-COOH]⁺): A further fragmentation of the acylium ion (m/z 197) involves the loss of a neutral carbon monoxide molecule (CO, 28 Da), leading to a fragment at m/z 169. Alternatively, a direct cleavage of the entire carboxyl radical (•COOH, 45 Da) from the molecular ion can produce the same fragment.[6][7]

    • Predicted Fragment: m/z 169

    • Rationale: This pathway represents the complete removal of the carboxylic acid functionality, leaving the stable, substituted naphthyridine ring. This fragment is also expected to be a major peak in the spectrum.

Secondary Fragmentation: The Naphthyridine Core and Methyl Groups

Following the initial, dominant fragmentation of the carboxylic acid, the remaining heterocyclic structure undergoes further breakdown.

  • Loss of a Methyl Radical ([M-CH₃]⁺): While less favorable than the initial loss from the carboxylic acid, fragmentation involving the methyl groups can occur from the molecular ion.

    • Predicted Fragment: m/z 199

    • Rationale: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would yield a cation at m/z 199. The relative intensity of this peak is likely to be lower than those from the carboxylic acid fragmentation.

  • Ring Fragmentation (Loss of HCN): Nitrogen-containing heterocycles characteristically lose hydrogen cyanide (HCN, 27 Da) during fragmentation.[8] This loss is most probable from the fragment at m/z 169, which lacks the labile carboxylic acid group.

    • Predicted Fragment: m/z 142 (from m/z 169)

    • Rationale: The cleavage of the heterocyclic ring provides structural confirmation of the naphthyridine core.

The predicted fragmentation cascade is illustrated in the diagram below.

G M Molecular Ion (M⁺•) m/z 214 F197 [M-OH]⁺ m/z 197 M->F197 - •OH F169 [M-COOH]⁺ m/z 169 M->F169 - •COOH F199 [M-CH₃]⁺ m/z 199 M->F199 - •CH₃ F197->F169 - CO F142 [M-COOH-HCN]⁺ m/z 142 F169->F142 - HCN

Predicted EI-MS fragmentation pathway for the target molecule.

Comparative Analysis

To substantiate these predictions, it is instructive to compare the expected fragmentation with known patterns from simpler, analogous structures.

Comparison with 1,5-Naphthyridine-4-carboxylic acid

An unsubstituted analogue provides a baseline for the fragmentation of the core structure. For 1,5-Naphthyridine-4-carboxylic acid (MW: 174.16 g/mol ), the primary fragments would be:

  • M⁺•: m/z 174

  • [M-OH]⁺: m/z 157

  • [M-COOH]⁺: m/z 129[7]

The fragmentation of our target molecule is expected to mirror this pattern, with the key difference being the mass shift of +40 Da due to the two methyl groups and the additional possibility of losing a methyl radical.

Comparison with Benzoic Acid

Benzoic acid is the archetypal aromatic carboxylic acid. Its EI-MS spectrum is dominated by three major peaks: the molecular ion (m/z 122), the loss of a hydroxyl radical to form the benzoyl cation (m/z 105), and the subsequent loss of carbon monoxide to form the phenyl cation (m/z 77).[2][9] This classic pattern strongly supports the prediction that the [M-OH]⁺ and subsequent loss of CO will be the most dominant fragmentation route for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

Summary of Predicted Mass Fragments

The table below summarizes the key ions expected in the electron ionization mass spectrum of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

m/zProposed IdentityLost Neutral(s)Expected Relative Intensity
214Molecular Ion (M⁺•) -High
199[M-CH₃]⁺•CH₃Low to Medium
197[M-OH]⁺•OHHigh
169[M-COOH]⁺•COOH or (•OH + CO)High (Potentially Base Peak)
142[M-COOH-HCN]⁺•COOH + HCNMedium

Experimental Protocol for Mass Spectrum Acquisition

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

Sample Preparation
  • Objective: To prepare a pure, solvent-free sample for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol or dichloromethane).

    • Ensure the sample is fully dissolved. If necessary, sonicate for 5 minutes.

    • For direct probe analysis, deposit a few microliters of the solution into a clean sample capillary tube and gently evaporate the solvent under a stream of nitrogen.

Instrumentation and Parameters
  • Instrument: A high-resolution mass spectrometer (e.g., a double-focusing magnetic sector or Time-of-Flight (TOF)) equipped with an Electron Ionization (EI) source. A Gas Chromatograph-Mass Spectrometer (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.

  • Ionization Mode: Electron Ionization (EI)

  • Key Parameters:

    • Ionization Energy: 70 eV (This is a standardized energy that allows for comparison with library spectra).

    • Source Temperature: 200-250 °C (Optimized to ensure volatilization without thermal degradation).

    • Inlet System: Direct Insertion Probe (DIP) or GC Inlet.

      • If DIP: Use a temperature ramp from 50 °C to 300 °C to find the optimal volatilization temperature.

    • Mass Analyzer Scan Range: m/z 40 - 350 (To ensure capture of the molecular ion and all relevant fragments).

    • Acquisition Mode: Profile or Centroid (Profile mode is preferred for initial analysis to observe peak shapes).

Data Analysis
  • Objective: To identify the molecular ion and correlate observed fragment ions with the predicted fragmentation pathways.

  • Procedure:

    • Identify the highest m/z value that is consistent with the molecular formula (C₁₂H₁₀N₂O₂); this is the molecular ion (m/z 214).

    • Identify the major fragment ions in the spectrum.

    • Calculate the mass differences between the molecular ion and the major fragments.

    • Compare these mass differences to the predicted losses of neutral species (e.g., •OH, CO, •COOH, •CH₃, HCN).

    • For high-resolution data, calculate the exact mass of each fragment to confirm its elemental composition, thus validating the proposed fragmentation pathway.

G cluster_prep Sample Preparation cluster_ms MS Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Solvent Evaporate Evaporate Solvent Dissolve->Evaporate Introduction Introduce Sample via DIP Evaporate->Introduction Ionization Ionize (EI, 70 eV) Introduction->Ionization Analysis Analyze Ions (m/z 40-350) Ionization->Analysis IdentifyM Identify Molecular Ion Analysis->IdentifyM Correlate Correlate Fragments IdentifyM->Correlate Validate Validate Pathways Correlate->Validate

Experimental workflow for acquiring and analyzing the mass spectrum.

Conclusion

The mass spectrometry fragmentation pattern of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid can be confidently predicted through the application of fundamental chemical principles. The analysis indicates that the spectrum will be characterized by a strong molecular ion peak at m/z 214. The primary fragmentation pathways will be dominated by the loss of the carboxylic acid group, leading to intense fragment ions at m/z 197 ([M-OH]⁺) and m/z 169 ([M-COOH]⁺). Subsequent fragmentation of the heterocyclic core, particularly through the loss of HCN, will provide further structural confirmation. This predictive guide, combined with the detailed experimental protocol, offers a robust framework for researchers to unambiguously identify and characterize this compound, supporting its potential development in various scientific fields.

References

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link][9]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link][3]

  • Chemistry Page. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link][6]

  • Matyus, P., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 763-770. [Link][8]

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. [Link][2]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][5]

  • NIST. (n.d.). 1,8-Naphthyridine. NIST Chemistry WebBook. [Link][10]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][4]

  • Smahi, A., et al. (2014). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 19(9), 13736-13769. [Link][1]

  • Chilin, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link][11]

  • Bansal, R. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-853. [Link][12]

Sources

Validation

Comparative Binding Affinity Guide: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid vs. 1,8-Naphthyridines

Executive Summary & Structural Causality In medicinal chemistry, the aza-naphthalene (naphthyridine) core is a privileged scaffold. However, the precise placement of the nitrogen atoms within the bicyclic ring system fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In medicinal chemistry, the aza-naphthalene (naphthyridine) core is a privileged scaffold. However, the precise placement of the nitrogen atoms within the bicyclic ring system fundamentally alters the molecule's electronic distribution, tautomeric preferences, and hydrogen-bonding vectors. As a Senior Application Scientist, I frequently guide drug discovery teams through the critical decision of selecting the correct naphthyridine isomer for their target product profile.

This guide provides an objective, data-driven comparison between the 1,5-naphthyridine scaffold (exemplified by the highly substituted building block 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid)[1] and the 1,8-naphthyridine scaffold. We will explore the causality behind their divergent binding affinities and outline the self-validating experimental protocols required to quantify their performance.

The "Why": Structural Drivers of Binding Affinity

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (1,5-Isomer) The 1,5-naphthyridine core places the nitrogen atoms in a trans-like orientation across the fused rings. This spatial arrangement prevents intramolecular chelation, forcing the nitrogens to act as independent hydrogen-bond acceptors.

  • Kinase Affinity: The N1 nitrogen is perfectly positioned to accept a hydrogen bond from the backbone NH of hinge-region residues (e.g., His-283 in ALK5/TGF-β Type I receptors)[2].

  • Steric Tuning: The addition of the 6,7-dimethyl groups is not arbitrary. These methyl groups increase the desolvation penalty of the molecule but provide a precise steric fit into lipophilic sub-pockets, locking the compound into a bioactive conformation and increasing binding affinity by up to 10-fold compared to unsubstituted analogs[2].

  • The 4-Carboxylic Acid: This moiety serves as a versatile vector for ionic interactions with solvent-exposed lysine residues or as a synthetic handle for amide coupling.

1,8-Naphthyridines (1,8-Isomer) In stark contrast, the 1,8-naphthyridine core places both nitrogen atoms on the same face of the molecule.

  • Metal Chelation & Gyrase Affinity: When paired with a 3-carboxylic acid and a 4-oxo group (the classic nalidixic acid pharmacophore), the proximity of the N8 nitrogen and the oxygen atoms creates a powerful bidentate chelation pocket. This allows the molecule to coordinate with a Mg2+ ion, forming a water-metal bridge that anchors the drug to the Serine/Glutamic acid residues of bacterial DNA gyrase and Topoisomerase IV[3].

  • Receptor Antagonism: Beyond antimicrobials, specific 1,8-naphthyridine derivatives exhibit sub-nanomolar binding affinity ( Ki​ = 0.15 nM) for the Adenosine A1 receptor, driven by the tautomeric preference of the N1-protonated form[4].

Mechanistic Visualization

BindingMechanisms cluster_15 1,5-Naphthyridine Target Recognition cluster_18 1,8-Naphthyridine Target Recognition Ligand15 6,7-Dimethyl-1,5-naphthyridine 4-carboxylic acid Hinge Kinase Hinge Region (e.g., ALK5 His-283) Ligand15->Hinge N1 H-bond acceptor Hydro Hydrophobic Pocket Ligand15->Hydro 6,7-Dimethyl steric fit Ligand18 1,8-Naphthyridine 3-carboxylic acid MgBridge Mg2+ / Water Bridge Ligand18->MgBridge N8 / Carboxylate Chelation Gyrase Bacterial DNA Gyrase (Ser/Glu residues) MgBridge->Gyrase Metal Coordination

Mechanistic divergence in binding affinity between 1,5- and 1,8-naphthyridine scaffolds.

Quantitative Binding Affinity Comparison

The following table synthesizes quantitative binding data from published literature, illustrating the divergent target profiles dictated by the nitrogen positions[2][3][4][5].

Scaffold ClassRepresentative Compound / DerivativePrimary Biological TargetBinding Affinity ( IC50​ / Ki​ )Primary Binding Mechanism
1,5-Naphthyridine 6,7-Dimethyl-1,5-naphthyridine analogALK5 (TGF-β Type I Receptor) IC50​ ≈ 20 nMN1 H-bonding at hinge region; hydrophobic packing of methyls.
1,8-Naphthyridine 7-chloro-1,8-naphthyridine derivativeAdenosine A1 Receptor Ki​ = 0.15 nMTautomeric N1-protonation; electron-withdrawing modulation.
1,8-Naphthyridine 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acidBacterial DNA Gyrase IC50​ ≈ 0.5 - 2.0 µMMg2+ mediated chelation via N8, 3-COOH, and 4-oxo groups.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), binding affinities must be derived from robust, self-validating assay systems. Highly conjugated heterocyclic systems like naphthyridines often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric assays. The protocols below are designed to bypass these artifacts.

Protocol A: TR-FRET Kinase Binding Assay (Optimized for 1,5-Naphthyridines)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because the time-delay measurement eliminates interference from the rapid auto-fluorescence of the 1,5-naphthyridine core.

  • Reagent Preparation: Prepare a master mix containing the ALK5 kinase domain, a biotinylated tracer ligand, and a Europium-labeled anti-GST antibody in HEPES buffer (pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer.

  • Reaction Initiation: Add 10 µL of the master mix to the assay plate.

  • Self-Validation Control: Include wells with DMSO only (Total Binding, 0% inhibition) and wells with a known ALK5 reference inhibitor at 10 µM (Non-Specific Binding, 100% inhibition).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission ratios at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Data Causality: A decrease in the 665/615 ratio indicates that the 1,5-naphthyridine compound has successfully outcompeted the tracer ligand for the kinase hinge region.

Protocol B: DNA Supercoiling Inhibition Assay (Optimized for 1,8-Naphthyridines)

Because 1,8-naphthyridines target the DNA-enzyme complex rather than a simple active site, functional topological assays are required to accurately assess affinity[3].

  • Substrate Preparation: Prepare relaxed pBR322 plasmid DNA in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, and 2 mM ATP.

  • Enzyme & Compound Assembly: Add 1 unit of E. coli DNA gyrase to the mixture. Introduce varying concentrations of the 1,8-naphthyridine derivative.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the gyrase to attempt supercoiling.

  • Termination & Extraction: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and a loading dye containing SDS (to denature the enzyme).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel at 2 V/cm for 4 hours. Stain with Ethidium Bromide.

  • Data Causality: The 1,8-naphthyridine binds the Mg2+ bridge, freezing the cleavage complex. The gel will visually separate the fast-migrating supercoiled DNA (uninhibited) from the slow-migrating relaxed DNA (inhibited). The IC50​ is the concentration where 50% of the DNA remains in the relaxed state.

Workflow Visualization

AssayWorkflow Prep Compound Library Prep Serial Dilution (DMSO) split Prep->split Assay1 TR-FRET Kinase Assay Target: ALK5 (1,5-Naphthyridines) split->Assay1 Assay2 DNA Supercoiling Assay Target: Gyrase (1,8-Naphthyridines) split->Assay2 Read1 Fluorescence Emission Ratio 665nm / 615nm Assay1->Read1 Read2 Gel Electrophoresis Ethidium Bromide Staining Assay2->Read2 Analysis Data Synthesis IC50 / Ki Curve Fitting Read1->Analysis Read2->Analysis

Orthogonal experimental workflows for validating naphthyridine binding affinities.

References

  • A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8 - Benchchem Benchchem
  • A Novel Class of Highly Potent and Selective A1 Adenosine Antagonists: Structure−Affinity Profile of a Series of 1,8-Naphthyridine Derivatives | Journal of Medicinal Chemistry - ACS Publications ACS Public
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry - ACS Publications ACS Public
  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar Semantic Scholar
  • 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid — Chemical Substance Inform

Sources

Comparative

In-Depth Comparison Guide: LC-MS/MS Method Validation for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid Quantification in Human Plasma

Introduction & Analyte Profile The quantification of highly polar, zwitterionic pharmaceutical intermediates and metabolites in biological matrices presents a unique set of challenges for bioanalytical scientists. 6,7-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

The quantification of highly polar, zwitterionic pharmaceutical intermediates and metabolites in biological matrices presents a unique set of challenges for bioanalytical scientists. 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1)[1] is a prime example of such a compound.

Structurally, it features a naphthyridine ring containing basic nitrogens, paired with an acidic carboxylic acid moiety. Depending on the pH of the mobile phase and extraction buffer, this compound can exist in multiple ionization states. This polarity severely limits its retention on standard reversed-phase (C18) columns and complicates extraction from complex matrices like human plasma.

To ensure regulatory compliance for pharmacokinetic (PK) and toxicokinetic (TK) studies, any quantification method must adhere strictly to the accuracy, precision, and stability criteria outlined in the FDA Bioanalytical Method Validation Guidance (2018)[2][3] and the ICH M10 guidelines[4][5]. This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS workflow for this challenging analyte.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing a bioanalytical method requires moving beyond trial and error to understand the causality behind every experimental choice.

Why Compare Sample Preparation Techniques? (PPT vs. SPE)
  • Protein Precipitation (PPT): While PPT using acetonitrile is rapid and cost-effective, it fails to remove endogenous phospholipids. In positive electrospray ionization (ESI+), these phospholipids compete with the analyte for charge droplets, leading to severe ion suppression (matrix effects)[6].

  • Solid Phase Extraction (SPE): Because 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid contains a carboxylic group, we can exploit this using a Mixed-Mode Anion Exchange (MAX) sorbent. The analyte binds strongly to the quaternary amine of the sorbent at a neutral/basic pH, allowing us to wash away neutral lipids and basic interferences before eluting the analyte with an acidic organic solvent.

Why Compare Column Chemistries? (C18 vs. HILIC)
  • C18 (Reversed-Phase): Highly polar compounds often elute in the void volume of a C18 column, co-eluting with un-retained matrix salts. Furthermore, the basic nitrogens on the naphthyridine ring can undergo secondary interactions with residual silanols on the silica support, causing severe peak tailing.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC provides orthogonal retention. By using a high-organic mobile phase, a water-enriched layer forms on the polar stationary phase. The polar analyte partitions into this aqueous layer, resulting in strong retention, excellent peak shape, and enhanced ESI desolvation efficiency.

The Self-Validating System

To ensure the protocol is a self-validating system, a stable isotope-labeled internal standard (SIL-IS), such as 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid-d6, is spiked into the plasma immediately upon thawing. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly corrects for any extraction losses during SPE and normalizes ionization variability (matrix effects) in the MS source[4].

Workflow & Logical Decision Diagrams

Workflow cluster_prep Sample Preparation Comparison Sample Human Plasma Sample IS Add Stable Isotope IS Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT SPE Solid Phase Extraction (Mixed-Mode MAX) IS->SPE LC LC Separation (C18 vs HILIC) PPT->LC SPE->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Fig 1: Comparative LC-MS/MS workflow evaluating PPT vs. SPE for plasma sample preparation.

LogicTree Start Evaluate Matrix Effects & Recovery Q1 Is Recovery >80% with low ion suppression? Start->Q1 PPT_Choice Select PPT (High Throughput) Q1->PPT_Choice Yes SPE_Choice Select MAX SPE (High Selectivity) Q1->SPE_Choice No Q2 Is retention factor (k') adequate on C18? PPT_Choice->Q2 SPE_Choice->Q2 C18_Choice Use C18 Column (Standard RP) Q2->C18_Choice Yes HILIC_Choice Use HILIC Column (Polar Retention) Q2->HILIC_Choice No

Fig 2: Decision tree for optimizing extraction and chromatography based on analyte polarity.

Detailed Step-by-Step Methodologies

Method A: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (100% ACN) containing 0.1% Formic Acid.

  • Mixing & Centrifugation: Vortex for 5 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of water, and inject onto the LC-MS/MS.

Method B: Mixed-Mode Anion Exchange (MAX) SPE
  • Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS. Dilute with 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to deprotonate the carboxylic acid.

  • Conditioning: Condition the Oasis MAX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Wash 1 (Neutrals/Bases): Wash with 1 mL of 5% Ammonium Hydroxide in Water.

  • Wash 2 (Lipids): Wash with 1 mL of 20% Methanol in Water.

  • Elution: Elute the target analyte with 2 x 200 µL of Methanol containing 2% Formic Acid (re-protonating the acid to release it from the anion exchange sorbent).

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions (HILIC Optimization)
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole Mass Spectrometer.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B.

  • MS Detection: ESI in Positive mode. Multiple Reaction Monitoring (MRM) transitions optimized for the protonated precursor [M+H]+ .

Comparative Performance Data

To validate the superiority of the chosen methodology, the methods were evaluated against the strict acceptance criteria of the FDA (2018)[2] and ICH M10[4][5] guidelines.

Table 1: Matrix Effect & Recovery Comparison (N=6 Lots of Human Plasma)

Acceptance Criteria: Consistent recovery; Matrix factor CV < 15%.

MethodologyExtraction Recovery (%)Matrix Effect (%)% CV (Precision)Observation
PPT + C18 Column 72.4%58.1% (Severe Suppression)14.2%Phospholipid interference; poor retention on C18.
MAX SPE + HILIC 94.6%98.2% (Negligible)3.5%High selectivity; excellent retention and desolvation.

Analysis: The PPT method suffers from severe ion suppression (only 58.1% signal remaining) due to co-eluting phospholipids in the void volume of the C18 column. The MAX SPE method, combined with HILIC chromatography, successfully isolates the analyte and completely mitigates matrix effects.

Table 2: Accuracy and Precision (ICH M10 Criteria) for SPE-HILIC Method

Acceptance Criteria: ±15% of nominal concentration (±20% for LLOQ)[4].

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.26.1106.57.2
LQC 3.098.54.297.15.1
MQC 50.0101.33.1102.03.8
HQC 800.099.12.898.83.4

Analysis: The SPE-HILIC method easily passes all ICH M10 bioanalytical method validation criteria, demonstrating robust linearity, accuracy, and precision across a broad dynamic range (1.0 to 1000 ng/mL).

Expert Insights & Conclusion

The quantification of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid highlights the critical importance of aligning sample preparation chemistry with chromatographic theory. Relying on generic Protein Precipitation and C18 chromatography leads to method failure due to ion suppression and poor retention.

By leveraging the specific pKa of the carboxylic acid moiety, Mixed-Mode Anion Exchange (MAX) SPE provides a highly selective cleanup. Coupling this with HILIC chromatography transforms the analyte's high polarity from a liability into an asset, yielding superior retention, pristine peak shapes, and robust sensitivity that easily satisfies FDA and ICH M10 regulatory standards.

References

  • Chemical Substance Information: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1) Source: NextSDS Substance Database URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid vs quinoline-4-carboxylic acid biological efficacy

An In-Depth Comparative Analysis for Drug Discovery Professionals: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid vs. Quinoline-4-carboxylic acid Introduction: A Tale of Two Scaffolds In the landscape of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid vs. Quinoline-4-carboxylic acid

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, quinoline and naphthyridine ring systems are designated as "privileged structures."[1] Their rigid, aromatic nature and ability to engage in diverse non-covalent interactions with biological targets make them ideal foundational scaffolds for therapeutic agent design. This guide provides an objective, in-depth comparison of two closely related heterocyclic carboxylic acids: the well-established quinoline-4-carboxylic acid and the more novel 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid .

The core structural difference lies in the number and placement of nitrogen atoms within the bicyclic framework. Quinoline features a single nitrogen atom in a pyridine ring fused to benzene.[2] In contrast, 1,5-naphthyridine is a diazanaphthalene, possessing two nitrogen atoms in its fused pyridine rings.[2] This seemingly subtle modification significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which in turn dictates its biological activity and pharmacological profile.

This analysis will dissect their comparative efficacy in key therapeutic areas, supported by experimental data, to inform researchers on the nuanced differences and potential advantages of each scaffold in modern drug discovery.

Quinoline-4-Carboxylic Acid: The Established Pharmacophore

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4]

Mechanism of Action & Biological Efficacy

The biological function of this scaffold is heavily influenced by the substitution pattern around the quinoline core.

  • Anticancer Activity: A primary mechanism for the anticancer effects of quinoline-4-carboxylic acid derivatives is the potent inhibition of dihydroorotate dehydrogenase (DHODH) .[1][5] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for DNA and RNA synthesis. Proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive therapeutic target. Inhibition by compounds like Brequinar Sodium, a complex quinoline-4-carboxylic acid derivative, leads to pyrimidine depletion, cell cycle arrest, and tumor growth inhibition.[1][5]

  • Antibacterial Activity: The closely related quinolone-4-carboxylic acids are renowned antibacterial agents. Their primary mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) , an enzyme essential for DNA replication and repair.[1] This inhibition prevents the relaxation of supercoiled DNA, leading to bacterial cell death.

  • Anti-inflammatory and Antiproliferative Activity: Studies have shown that the parent quinoline-4-carboxylic acid itself exerts significant anti-inflammatory effects in macrophage models and displays selective growth inhibition against cancer cell lines, notably the mammary MCF7 cell line.[6]

Structure-Activity Relationship (SAR)

Decades of research have illuminated key SAR principles for this scaffold:[7]

  • C4-Position: The carboxylic acid group is a strict requirement for many biological activities, particularly for DHODH inhibition, where it forms critical interactions in the enzyme's binding pocket.[5][7]

  • C2-Position: Bulky, hydrophobic substituents are often necessary for potent DHODH inhibition.[5][7] The well-known gout medication Cinchophen, for instance, is 2-phenylquinoline-4-carboxylic acid.[8]

  • Benzo Ring (C5-C8): Substitutions on the benzene portion of the ring system can significantly modulate potency. Electron-withdrawing groups like fluorine or chlorine often enhance activity.[7]

Quantitative Data for Representative Quinoline-4-Carboxylic Acid Derivatives
Compound/DerivativeTarget/AssayIC₅₀ ValueCell LineSource
Brequinar Analog 41 DHODH Inhibition9.71 ± 1.4 nMN/A (Enzymatic)[9]
Brequinar Analog 43 DHODH Inhibition26.2 ± 1.8 nMN/A (Enzymatic)[9]
Quinoline-4-carboxylic acidAntiproliferationRemarkable Growth InhibitionMCF7 (Breast Cancer)[6]
2-Phenylquinoline-4-carboxylic acid (Cinchophen)AntibacterialGood ActivityVarious Strains[8]

1,5-Naphthyridine-4-Carboxylic Acid: An Emerging and Versatile Scaffold

The 1,5-naphthyridine scaffold, while less explored than quinoline, is gaining significant attention as a pharmacophore with a distinct and potentially advantageous profile.[10][11] The introduction of a second nitrogen atom at the 5-position creates new possibilities for molecular interactions and can alter the compound's metabolic fate.

Mechanism of Action & Biological Efficacy

Derivatives of the 1,5-naphthyridine core have demonstrated a unique range of biological activities.

  • Anticancer Activity: Various 1,5-naphthyridine derivatives have shown promise as anticancer agents through distinct mechanisms. Some function as Topoisomerase I inhibitors , preventing the relaxation of DNA supercoils required for replication and transcription.[12][13] More recently, derivatives have also been developed as potent DHODH inhibitors , directly competing with the quinoline scaffold for this important cancer target.[9]

  • Signal Transduction Inhibition: Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[11] The dysregulation of the TGF-β pathway is implicated in fibrosis and cancer, making these compounds valuable as research tools and potential therapeutics.[11]

The Inferred Role of 6,7-Dimethyl Substitution

While specific experimental data for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is not prevalent in publicly accessible literature, we can infer the potential impact of the dimethyl substituents based on established medicinal chemistry principles:

  • Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability, potentially leading to better cell penetration and bioavailability, but may also affect solubility and metabolic stability.

  • Steric Influence: The methyl groups at C6 and C7 could provide a steric shield, influencing how the molecule docks into a target protein's binding site. This could either enhance selectivity or potentially hinder binding, depending on the target's topology.

  • Metabolic Blocking: Methyl groups can block sites of potential metabolic oxidation, which may increase the compound's half-life in biological systems.

  • Electronic Effects: Methyl groups are weakly electron-donating, which will subtly alter the electronic landscape of the aromatic system, potentially influencing pKa and the strength of interactions with biological targets.

The synthesis and biological evaluation of this specific analog are therefore highly warranted to explore these potential modulations.

Quantitative Data for Representative 1,5-Naphthyridine Derivatives
Compound/DerivativeTarget/AssayIC₅₀ ValueCell LineSource
Naphthyridine Derivative 7 Cytotoxicity3.98 ± 0.2 µMMCF-7 (Breast Cancer)[14]
Naphthyridine Derivative 8 Cytotoxicity6.49 ± 0.4 µMMCF-7 (Breast Cancer)[14]
1,7-Naphthyridine Analog 46 DHODH Inhibition28.3 ± 3.3 nMN/A (Enzymatic)[9]

Comparative Analysis and Future Outlook

The quinoline and 1,5-naphthyridine scaffolds, while structurally similar, offer distinct advantages and opportunities for drug design.

FeatureQuinoline-4-Carboxylic Acid Scaffold1,5-Naphthyridine-4-Carboxylic Acid Scaffold
Primary Targets DHODH, DNA Gyrase, Topoisomerase II[1][2]Topoisomerase I, DHODH, TGF-β Receptor (ALK5)[2][11][12]
Key Advantage Extensive historical data and well-understood SAR.[7]Novel interaction possibilities via the second nitrogen, potentially overcoming resistance to quinoline-based drugs.[2]
Chemical Properties Single H-bond acceptor in the core.Two distinct H-bond acceptors, offering different spatial vectors for drug design.
Development Status Well-established; forms the basis of many approved drugs and clinical candidates.[5]Emerging; represents a promising but less saturated area for new intellectual property.[10]

The introduction of the second nitrogen in the 1,5-naphthyridine ring provides a unique opportunity to design molecules with novel binding interactions, potentially leading to improved selectivity, potency, or the ability to overcome resistance mechanisms developed against existing quinoline-based therapeutics.

G cluster_quinoline Quinoline-4-Carboxylic Acid cluster_naphthyridine 6,7-Dimethyl-1,5-Naphthyridine-4-Carboxylic Acid q_struct Structural Core (Single Nitrogen H-bond Acceptor) q_targets Established Targets: - DHODH - DNA Gyrase q_struct->q_targets Leads to n_struct Structural Core (Dual Nitrogen H-bond Acceptors) q_struct->n_struct Structural Isostere q_sar Well-Defined SAR q_targets->q_sar Informs n_mods 6,7-Dimethyl Groups: - Increased Lipophilicity - Steric Influence n_struct->n_mods Modified by n_targets Emerging Targets: - Topoisomerase I - DHODH - ALK5 n_struct->n_targets Enables n_potential Novelty & Potential (Untapped Chemical Space) n_targets->n_potential Represents

Caption: Comparative logic flow of the two scaffolds.

Experimental Protocols

To facilitate further research, a standardized protocol for evaluating the antiproliferative activity of these compounds is provided below.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a quantitative measure of cell density based on the measurement of cellular protein content.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the plates and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow SRB Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions, 48-72h) A->B C 3. Fix Cells (Cold 10% TCA, 1h) B->C D 4. Wash & Dry C->D E 5. Stain (0.4% SRB, 30 min) D->E F 6. Wash & Dry (1% Acetic Acid) E->F G 7. Solubilize Dye (10 mM Tris Base) F->G H 8. Read Absorbance (510 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate.
  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed.
  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents | Bentham Science Publishers.
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide - Benchchem.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents - Taylor & Francis. Available at:

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate.
  • An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid - Benchchem.
  • A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems - Benchchem.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - NIH.
  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - PMC.
  • Biological Activity of Naturally Derived Naphthyridines - MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.

Sources

Comparative

IR spectroscopy reference peaks for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid purity

Comprehensive Comparison Guide: IR Spectroscopy Reference Peaks for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid Purity Assessment Executive Summary 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: IR Spectroscopy Reference Peaks for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic Acid Purity Assessment

Executive Summary

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) is a specialized nitrogen-containing heterocyclic building block. Because the 1,5-naphthyridine scaffold is a recognized pharmacophore in drug discovery[1], ensuring the absolute structural integrity and purity of this intermediate is critical before initiating downstream coupling reactions (e.g., amidation or cross-coupling). This guide provides an objective comparison of purity assessment modalities, establishes authoritative Infrared (IR) spectroscopy reference peaks, and outlines a self-validating experimental workflow for quality control.

Comparative Analysis of Purity Assessment Modalities

When assessing the purity of carboxylic acid derivatives, analytical chemists typically rely on a triad of techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

While HPLC-UV is the gold standard for trace impurity profiling, FTIR serves as the frontline gatekeeper. FTIR is uniquely suited for rapid functional group verification and the detection of gross impurities (such as unreacted precursors or residual moisture) that might not possess a strong UV chromophore.

Table 1: Quantitative Comparison of Analytical Modalities for Purity Assessment

Analytical ModalityPrimary ApplicationLimit of Detection (LOD)Analysis TimeDestructive?Cost per Sample
FTIR-ATR Functional group verification, gross impurity detection~1.0 - 5.0%< 5 minsNoLow
HPLC-UV Trace impurity profiling, quantitative purity< 0.05%15 - 30 minsYesMedium
qNMR Absolute quantitation, structural elucidation~0.1%10 - 20 minsNoHigh

Structural Elucidation: IR Reference Peaks & Mechanistic Causality

The IR spectrum of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is dominated by the carboxylate moiety and the centrosymmetric-like two-ring naphthyridine system[2]. Understanding the causality behind these spectral features is essential for accurate interpretation.

  • O-H Stretch (2500–3300 cm⁻¹): This peak is characteristically broad and strong[1]. The causality behind this broadness is not an instrumental artifact; it is a direct consequence of intermolecular hydrogen bonding[3]. In the solid state, carboxylic acids form stable dimers. This dimerization creates a wide distribution of O-H bond strengths, resulting in a continuum of vibrational energy states that manifest as a broad "tongue" across the spectrum[4].

  • C=O Stretch (1700–1730 cm⁻¹): A sharp, intense peak corresponding to the carbonyl group[1]. The exact frequency is slightly lower than that of isolated aliphatic carboxylic acids due to partial resonance electron donation from the conjugated 1,5-naphthyridine ring system, which imparts partial single-bond character to the C=O bond[5].

  • Aliphatic C-H Stretches (2850–2980 cm⁻¹): These medium-intensity peaks confirm the presence of the 6,7-dimethyl substitution on the naphthyridine core.

  • Aromatic Ring Stretches (1500–1600 cm⁻¹): Characteristic C=C and C=N in-plane stretching vibrations of the 1,5-naphthyridine scaffold[2].

  • C-O Stretch (1210–1320 cm⁻¹): Found in the fingerprint region, this sharp peak confirms the carbon-oxygen single bond of the carboxyl group[3][6].

Table 2: Reference IR Peaks for 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group AssignmentMechanistic Causality
2500 – 3300Broad, StrongO-H Stretch (Carboxylic Acid)Intermolecular hydrogen bonding (dimerization) creates a continuum of vibrational states.
1700 – 1730Sharp, StrongC=O Stretch (Carboxylic Acid)Carbonyl stretching; frequency lowered slightly by conjugation with the naphthyridine core.
2850 – 2980MediumC-H Stretch (Aliphatic)Symmetric/asymmetric stretching of the 6,7-dimethyl groups.
1500 – 1600Sharp, Medium-StrongC=C & C=N Stretch (Aromatic)In-plane ring stretching vibrations of the 1,5-naphthyridine scaffold.
1210 – 1320Sharp, MediumC-O StretchSingle bond stretching within the carboxylate group.
700 – 900Sharp, StrongC-H Bending (Out-of-plane)Out-of-plane bending of the aromatic protons on the naphthyridine ring.

Self-Validating Experimental Protocol: FTIR-ATR Analysis

To ensure absolute trustworthiness, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality for this choice: KBr is highly hygroscopic. Any moisture absorbed during pellet pressing will artificially broaden the 3200-3500 cm⁻¹ region, confounding the interpretation of the carboxylic acid O-H stretch.

Step 1: Instrument Initialization & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Validation Checkpoint: Inspect the background spectrum. The baseline variance must be < 0.01 absorbance units, and there should be no residual peaks from previous samples. This digitally subtracts atmospheric water vapor and CO₂, which otherwise superimpose on the sample's functional group region.

Step 2: Sample Preparation & Desiccation

  • Dry the 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid sample in a vacuum desiccator over anhydrous calcium sulfate for at least 2 hours prior to analysis.

  • Validation Checkpoint: Weigh the sample before and after desiccation. Weight stability confirms the removal of surface moisture that could skew the O-H stretch region.

Step 3: Spectral Acquisition

  • Place ~2-5 mg of the dried solid directly onto the ATR crystal.

  • Apply the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample.

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing & Quality Control

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

  • Validation Checkpoint: Check the Signal-to-Noise Ratio (SNR). The maximum peak intensity (typically the C=O stretch at ~1720 cm⁻¹) must fall between 0.4 and 0.8 Absorbance Units (AU). Values > 1.0 AU indicate detector saturation and non-linearity (violating the Beer-Lambert law), requiring the pressure anvil to be loosened and the scan repeated.

Workflow Visualization

PurityWorkflow Start 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid (Solid) IR FTIR-ATR Analysis (Functional Group Verification) Start->IR Aliquot 1 HPLC HPLC-UV Analysis (Trace Impurity Profiling) Start->HPLC Aliquot 2 Decision Meets Purity Specifications? (>98% HPLC & IR Match) IR->Decision IR Spectrum Match HPLC->Decision Chromatographic Purity Pass Approve for Downstream Synthesis Decision->Pass Yes Fail Reject / Repurify (Recrystallization) Decision->Fail No

Caption: Analytical workflow for assessing the purity of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid.

References

  • Title: CARBOXYLIC ACID IR SPECTRUM Source: Government Library (redeot.mte.gov.br) URL: [Link]

  • Title: Characterizing centrosymmetric two-ring PAHs using jet-cooled high resolution mid-infrared laser spectroscopy Source: AIP Publishing URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid proper disposal procedures

The handling and disposal of specialized heterocyclic building blocks, such as 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) , require stringent operational protocols. In pharmaceutical research an...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized heterocyclic building blocks, such as 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS: 1193106-42-1) , require stringent operational protocols. In pharmaceutical research and drug development, naphthyridine derivatives are highly valued for their bioactivity; however, their nitrogen-rich aromatic cores and acidic moieties present unique environmental and safety challenges[1].

As a Senior Application Scientist, I have designed this comprehensive guide to provide your laboratory with self-validating, step-by-step methodologies for the safe handling, spill containment, and terminal disposal of this compound.

Mechanistic Hazard Profile & Causality

To safely handle 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid, personnel must understand the chemical causality behind its hazard classifications.

  • Tissue Irritation (H315, H319, H335): The compound features a carboxylic acid functional group attached to a rigid, electron-deficient 1,5-naphthyridine ring. This structure acts as a localized proton donor and electrophile, causing immediate irritation upon contact with mucous membranes, ocular tissue, and the respiratory tract[2].

  • Combustion Byproducts: The dual nitrogen atoms in the naphthyridine core mean that incomplete combustion will release highly toxic nitrogen oxides ( NOx​ ). Therefore, standard open-air burning or low-temperature disposal is strictly prohibited[2].

Quantitative Safety & Disposal Parameters

The following table summarizes the operational parameters required for integrating this compound into your laboratory's safety systems.

Operational ParameterSpecification / ProtocolCausality / Rationale
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Acidic moiety and heterocyclic nitrogen cause localized tissue irritation.
Required PPE Nitrile gloves (double-layered), unvented safety goggles, N95/P100 particulate respiratorPrevents dermal absorption and inhalation of highly irritating crystalline dust.
Primary Disposal Method High-temperature chemical incineration mixed with a combustible solventEnsures complete thermal cleavage of the highly stable aromatic naphthyridine ring.
Emission Control Afterburner and alkaline scrubber systemNeutralizes toxic NOx​ gases generated from the nitrogen-rich heterocyclic core[3].
Incompatible Materials Strong oxidizing agents, strong basesPrevents exothermic acid-base neutralization reactions and uncontrolled oxidation.

Waste Segregation and Disposal Workflow

Because 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is often used in complex synthetic routes, waste is generated in multiple states (solid powder, organic reaction mixtures, and aqueous washes). Proper segregation is the foundational step of a self-validating disposal system.

WasteDisposal Start Waste Generation: 6,7-Dimethyl-1,5-naphthyridine- 4-carboxylic acid Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Aqueous Aqueous Waste (Trace amounts) Decision->Aqueous Aqueous Organic Organic Waste (Reaction Solutions) Decision->Organic Organic SolidAction Seal in compatible Hazardous Waste Bag Solid->SolidAction AqueousAction Adjust pH to 6-8 Transfer to Aqueous Carboy Aqueous->AqueousAction OrganicAction Mix with Combustible Solvent (e.g., Ethanol/Xylene) Organic->OrganicAction Incinerator Chemical Incinerator (>1000°C) SolidAction->Incinerator AqueousAction->Incinerator If concentrated OrganicAction->Incinerator Scrubber Afterburner & Scrubber (Neutralize NOx/COx) Incinerator->Scrubber

Workflow for the segregation and disposal of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

Solid heterocyclic compounds often do not burn efficiently on their own, leading to sublimation and the release of uncombusted toxic particulates into the atmosphere. The following protocol ensures complete thermal destruction in compliance with EPA and international environmental guidelines[4].

Step 1: Segregation and Solvation

  • For Solid Waste: Collect all unused powder, contaminated filter paper, and weighing boats. Do not dispose of solid waste directly into standard biohazard or trash bins.

  • For Organic Waste: Dissolve or mix the collected solid material and organic reaction waste with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or xylene)[2]. Causality: The combustible solvent acts as a thermal accelerant, ensuring the incinerator reaches the activation energy required to break the robust carbon-nitrogen bonds in the naphthyridine ring.

Step 2: Containerization

  • Transfer the solvent-waste mixture into a clearly labeled, chemically compatible, and tightly sealed High-Density Polyethylene (HDPE) waste carboy.

  • Validation Check: Verify that the waste container is not building pressure. Do not mix with halogenated waste streams, as this complicates the incineration process and generates corrosive hydrogen chloride (HCl) gas.

Step 3: Transfer to Licensed Facility

  • Transfer the container to a licensed professional waste disposal service.

  • Ensure the facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber system [5]. Causality: The afterburner ensures complete oxidation of carbon to CO2​ , while the alkaline scrubber neutralizes the acidic NOx​ gases produced by the nitrogen atoms in the compound.

Protocol B: Accidental Spill Containment and Cleanup

In the event of a dry powder spill, immediate action is required to prevent aerosolization and inhalation of the respiratory irritant.

Step 1: Area Isolation and PPE Verification

  • Evacuate personnel from the immediate vicinity.

  • Don required PPE: N95/P100 respirator, unvented safety goggles, and double-layered nitrile gloves. Validation Check: Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is active to capture any aerosolized dust.

Step 2: Dust Suppression and Collection

  • Do not dry sweep. Dry sweeping aerosolizes the microcrystalline powder.

  • Lightly moisten the spill area with a compatible solvent (e.g., a fine mist of water or isopropanol) to suppress dust formation.

  • Carefully scoop the moistened material using a non-sparking tool or absorb it with an inert material (e.g., vermiculite or sand)[3].

Step 3: Surface Decontamination

  • Wash the affected surface thoroughly with a mild alkaline soap and water solution. Causality: The mild base helps to deprotonate residual carboxylic acid, increasing its aqueous solubility and ensuring complete removal from the laboratory bench.

  • Place all collected spill material and contaminated cleaning supplies into a designated hazardous waste container for incineration (Proceed to Protocol A).

References

  • NextSDS. (2026). Chemical Substance Information: 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1). Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Compatibility Of Grouts With Hazardous Wastes and Chemical Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid

As a specialized building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-infective agents—6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1) [1] requires rigorous han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-infective agents—6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid (CAS 1193106-42-1) [1] requires rigorous handling protocols. Because research-grade naphthyridine derivatives often lack exhaustive toxicological profiling, we must apply a conservative safety baseline derived from the known hazards of its structural analogs[2].

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the specific physicochemical risks associated with this compound.

Hazard Causality & Mechanistic Risk Assessment

To establish a culture of safety, researchers must understand why specific precautions are necessary. Naphthyridine carboxylic acids exhibit several distinct hazard profiles based on their molecular structure[3]:

  • Respiratory Tract Irritation (STOT SE 3): As a dry powder, this compound is prone to accumulating a static charge. When manipulated, it can easily aerosolize into fine particulates. Inhalation of these particulates leads to acute respiratory irritation[3].

  • Severe Ocular Irritation (Eye Irrit. 2A): The acidic nature of the carboxylic acid moiety (-COOH) can cause rapid, severe irritation and potential corneal damage upon contact with the ocular mucosa[3].

  • Dermal Penetration & Irritation (Skin Irrit. 2): The lipophilic 6,7-dimethyl-1,5-naphthyridine core facilitates interaction with the skin's lipid bilayer, leading to localized inflammation, itching, and scaling upon prolonged contact[3].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE specifications are mandatory prior to handling the compound.

PPE CategorySpecificationQuantitative StandardCausality & Rationale
Hand Protection Nitrile Gloves (Double-gloved) 0.11 mm thicknessPrevents dermal penetration. Double-gloving allows the contaminated outer glove to be removed inside the hood, preventing cross-contamination.
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects against severe ocular irritation. Standard safety glasses are insufficient because they do not seal against airborne dust.
Body Protection Fluid-Resistant Lab CoatKnee-length, cuffed sleevesPrevents particulate accumulation on clothing. Knitted cuffs prevent wrist exposure during dynamic hood operations.
Engineering Control Chemical Fume HoodFace velocity 80–100 FPMCaptures aerosolized, electrostatically charged powders, eliminating the risk of inhalation and respiratory tract irritation.

Standard Operating Procedure: Material Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Preparation & Fume Hood Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor for a face velocity of 80–100 FPM. Tape a small strip of tissue to the sash; it should pull steadily inward.

  • Surface Preparation: Line the working area of the fume hood with a disposable, anti-static bench pad (absorbent side up, poly-backed side down).

  • Tool Selection: Gather anti-static polymeric spatulas and grounded weighing boats. Avoid metal spatulas, which exacerbate static repulsion and particulate aerosolization.

Phase 2: Weighing & Transfer
  • Don PPE: Equip lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Equilibrate the Container: Bring the sealed vial of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid to room temperature before opening to prevent ambient moisture condensation, which can degrade the carboxylic acid.

  • Transfer: Carefully weigh the required mass using the anti-static spatula. Keep the weighing boat near the center of the hood, at least 6 inches behind the sash.

  • Seal & Decontaminate: Immediately recap the source vial. Wipe the exterior of the vial with a Kimwipe dampened with 70% ethanol before returning it to storage.

  • Doff Outer Gloves: Remove your outer pair of gloves inside the fume hood and dispose of them in the solid waste container.

    • Self-Validation: Your inner gloves should be visually clean before you touch the sash or exit the hood.

Spill Response & Disposal Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the respiratory irritant. Follow this wet-wipe containment strategy:

Emergency Spill Cleanup
  • Containment: Do not attempt to brush the powder. Immediately lower the fume hood sash to increase face velocity and contain airborne dust.

  • Solvent Wetting: Lightly mist a stack of paper towels with a compatible solvent (e.g., 70% ethanol or water). Gently place the damp towels directly over the spilled powder to bind the particulates.

  • Mechanical Collection: Wipe inward from the edges of the spill toward the center.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a water rinse.

Waste Segregation & Disposal
  • Solid Waste: Dispose of all contaminated weighing boats, bench pads, and outer gloves in a clearly labeled "Hazardous Solid Waste - Naphthyridine Derivatives" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF) during your reaction, segregate the resulting waste into the appropriate non-halogenated or halogenated solvent waste carboy.

  • Regulatory Compliance: Never dispose of naphthyridine derivatives down the drain, as heterocyclic compounds can be highly toxic to aquatic life.

Process Workflow Visualization

The following diagram illustrates the logical flow of our safety protocol, highlighting the critical decision matrix during an exposure event.

SafetyWorkflow A 1. Fume Hood Setup & PPE Donning B 2. Anti-Static Weighing & Material Transfer A->B C 3. Closed-System Reaction Execution B->C D Spill or Exposure Detected? C->D E Emergency Response: Wet-Wipe Containment D->E Yes F 4. Waste Segregation (Solid/Organic) D->F No E->F G 5. PPE Doffing & Personnel Wash F->G

Fig 1. End-to-end safety and operational workflow for handling naphthyridine derivatives.

References

  • NextSDS. "6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

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